OT antagonist 1 demethyl derivative
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(2S,4E)-4-hydroxyimino-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |
InChI |
InChI=1S/C21H20N4O3/c1-13-5-3-4-6-18(13)15-7-9-16(10-8-15)21(26)25-12-17(23-27)11-19(25)20-22-14(2)24-28-20/h3-10,19,27H,11-12H2,1-2H3/b23-17+/t19-/m0/s1 |
InChI Key |
YZLZLENDVRVZBN-SNAUHIFDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of OT Antagonist 1 Demethyl Derivative
For Immediate Release
[City, State] – [Date] – In the intricate ballet of cellular signaling, the ability to selectively block specific pathways is paramount for both therapeutic intervention and fundamental research. This whitepaper provides a detailed examination of the mechanism of action for OT Antagonist 1 Demethyl Derivative, a potent and selective antagonist of the oxytocin (B344502) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available data on its molecular interactions, signaling pathway blockade, and functional consequences, offering a comprehensive resource for those working in the field of oxytocin-related research.
Executive Summary
Introduction to the Oxytocin System
The oxytocin system, comprising the neuropeptide oxytocin and its receptor, plays a crucial role in a wide array of physiological processes, including uterine contraction during childbirth, lactation, social bonding, and various behaviors. The oxytocin receptor is a class A GPCR that, upon activation by oxytocin, primarily couples to Gq/11 proteins. This coupling initiates a signaling cascade that is central to oxytocin's physiological effects.
Mechanism of Action: Competitive Antagonism
This compound, like its parent compound, exerts its effect through competitive antagonism at the oxytocin receptor. This means it binds to the same site on the receptor as oxytocin but does not activate it. By occupying the binding site, it prevents oxytocin from binding and initiating the downstream signaling events.
Molecular Interaction with the Oxytocin Receptor
As a non-peptide antagonist, this compound possesses a chemical structure distinct from the endogenous peptide ligand. This allows for specific interactions with the transmembrane domains of the oxytocin receptor, leading to a stable, inactive conformation of the receptor. The selectivity of this class of antagonists minimizes off-target effects on other related receptors, such as vasopressin receptors, although some level of cross-reactivity can exist and should be experimentally verified.
Blockade of the Gq/PLC Signaling Pathway
The primary signaling pathway activated by the oxytocin receptor is the Gq/Phospholipase C (PLC) pathway. This compound effectively inhibits this cascade.
A diagram illustrating the blockade of the oxytocin receptor signaling pathway by this compound is presented below:
Caption: Blockade of the Oxytocin Receptor Signaling Pathway.
Quantitative Data Summary
While specific data for the demethyl derivative is limited, the following table summarizes the known quantitative parameters for the parent compound, "OT Antagonist 1" (also referred to as OT-R antagonist 1). This data provides a strong indication of the expected potency of the demethyl derivative.
| Parameter | Value | Receptor/System | Reference Compound |
| Ki | 50 nM | Oxytocin Receptor | OT Antagonist 1 |
| IC50 | 8 nM | Oxytocin-evoked intracellular Ca2+ mobilization | OT-R antagonist 1 |
Experimental Protocols
The determination of the mechanism of action and potency of oxytocin receptor antagonists typically involves a series of in vitro assays. Below are detailed methodologies for key experiments that would be employed to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonist for the oxytocin receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the oxytocin receptor.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Cell lines stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of the antagonist to block the oxytocin-induced increase in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of the test compound in inhibiting oxytocin-induced cellular responses.
Workflow Diagram:
Caption: Calcium Mobilization Functional Assay Workflow.
Detailed Protocol:
-
Cell Culture: Cells expressing the oxytocin receptor are seeded into a 96-well or 384-well plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to free intracellular calcium.
-
Antagonist Pre-incubation: The cells are then pre-incubated with various concentrations of this compound for a specific period (e.g., 15-30 minutes).
-
Oxytocin Stimulation: A fixed concentration of oxytocin (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured immediately using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist at each concentration is calculated as a percentage of the response to oxytocin alone. The data are then plotted, and the IC50 value is determined using non-linear regression.
Conclusion
This compound is a potent and selective non-peptide antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of the oxytocin receptor, leading to the inhibition of the Gq/PLC signaling pathway and subsequent cellular responses. While quantitative data for this specific derivative is not widely published, the data for its parent compound, OT Antagonist 1, indicates a high degree of potency. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and other novel oxytocin receptor antagonists, which are invaluable tools for both basic research and the development of new therapeutics targeting the oxytocin system.
A Technical Guide to the Synthesis and Characterization of Novel Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel oxytocin (B344502) antagonists. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to navigate the complexities of designing, creating, and evaluating these promising therapeutic agents. The content herein delves into detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of the subject matter.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[1] The oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily, mediates these effects.[1] Dysregulation of the oxytocin system has been implicated in various medical conditions, most notably preterm labor. Consequently, the development of potent and selective oxytocin antagonists has been a significant focus of medicinal chemistry and pharmacology. These antagonists have the potential to serve as tocolytic agents to prevent premature birth and are also being investigated for other therapeutic applications.[2] This guide will explore the synthesis of both peptide and non-peptide oxytocin antagonists and detail the methodologies for their comprehensive characterization.
Oxytocin Receptor Signaling Pathways
The oxytocin receptor primarily couples to Gαq/11 G-proteins.[3] Upon agonist binding, this initiates a signaling cascade that is central to its physiological effects. Antagonists function by binding to the OTR and preventing the initiation of this cascade. The key steps in the canonical OTR signaling pathway are:
-
Receptor Activation: Oxytocin binds to the OTR, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gαq/11.
-
PLC Activation: Gαq/11 activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).
-
MAPK Pathway Activation: The OTR can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and ERK5, which are involved in cell growth and differentiation.[3][4]
The following diagram illustrates this primary signaling pathway.
Caption: Oxytocin Receptor Signaling Pathway.
Synthesis of Novel Oxytocin Antagonists
The synthesis of oxytocin antagonists can be broadly categorized into two main approaches: the modification of the native oxytocin peptide structure and the de novo design of non-peptide small molecules.
Peptide-Based Antagonists
The majority of early and many current oxytocin antagonists are peptide-based, derived from the structure of oxytocin itself. The general strategy involves amino acid substitutions at various positions of the nonapeptide sequence to confer antagonistic properties while maintaining receptor affinity. Solid-phase peptide synthesis (SPPS) is the predominant method for preparing these analogs.[1][4][5]
This protocol provides a general workflow for the synthesis of a peptide-based oxytocin antagonist using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
Automated or manual peptide synthesizer
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid in DMF.
-
Add the coupling reagents (e.g., DIC and OxymaPure®) and activate for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and for cysteine-containing peptides, EDT) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
-
Cyclization (for disulfide bridge formation): For peptides containing a disulfide bridge, the linear peptide is typically cyclized by oxidation in a dilute aqueous solution (e.g., using potassium ferricyanide (B76249) or air oxidation at a slightly basic pH).
Non-Peptide Antagonists
Non-peptide oxytocin antagonists offer several potential advantages over their peptide counterparts, including improved oral bioavailability and metabolic stability. The synthesis of these small molecules involves multi-step organic chemistry routes tailored to the specific chemical scaffold.
Characterization of Novel Oxytocin Antagonists
Once synthesized, novel compounds must be rigorously characterized to determine their pharmacological properties. This involves a series of in vitro and in vivo assays. The following diagram illustrates a typical workflow for the characterization of a novel oxytocin antagonist.
Caption: Antagonist Characterization Workflow.
In Vitro Characterization
Radioligand binding assays are used to determine the affinity (Ki) of a novel antagonist for the oxytocin receptor. These assays measure the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled oxytocin antagonist (e.g., [3H]-Oxytocin)
-
Novel unlabeled antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the OTR.[6]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of the novel unlabeled antagonist.
-
Radiolabeled ligand at a concentration close to its Kd.
-
Cell membrane preparation.
-
For total binding, add vehicle instead of the unlabeled antagonist.
-
For non-specific binding, add a high concentration of unlabeled oxytocin.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the novel antagonist.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays are essential to determine whether a compound that binds to the OTR acts as an antagonist. These assays measure the ability of the compound to inhibit the functional response induced by an oxytocin agonist. Common functional assays include measuring changes in intracellular calcium, inositol phosphate (B84403) accumulation, or reporter gene expression.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-hOTR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Oxytocin (agonist)
-
Novel antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Plate the CHO-hOTR cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the novel antagonist for 15-30 minutes.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Inject oxytocin at a concentration that produces a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the oxytocin-induced response against the log concentration of the novel antagonist.
-
Determine the IC50 value from the resulting dose-response curve.
-
The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if the antagonism is competitive.
-
In Vivo Characterization
Promising antagonists from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Materials:
-
Anesthetized, late-term pregnant rats
-
Novel oxytocin antagonist
-
Oxytocin
-
Intrauterine pressure catheter
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize a late-term pregnant rat and insert an intrauterine pressure catheter to monitor uterine contractions.
-
Baseline Measurement: Record baseline spontaneous uterine activity.
-
Antagonist Administration: Administer the novel antagonist intravenously or subcutaneously.
-
Oxytocin Challenge: After a set period, administer an intravenous bolus of oxytocin to induce uterine contractions.
-
Data Acquisition: Continuously record the uterine pressure throughout the experiment.
-
Data Analysis: Quantify the inhibitory effect of the antagonist on oxytocin-induced uterine contractions by measuring the amplitude and frequency of contractions.
Quantitative Data of Novel Oxytocin Antagonists
The following tables summarize the binding affinities and functional potencies of several representative novel oxytocin antagonists.
| Peptide Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (pA2) | Species | Reference |
| Atosiban | OTR | 1.29 | 7.71 | Mouse, Human | [8][9] |
| OTA2 | OTR | 0.27 | - | Mouse | [8] |
| OTA3 | OTR | 1.24 | - | Mouse | [8] |
| [Mpa(1), D-Tyr(Et)(2), Deg(9)]OT | OTR | - | 8.68 ± 0.26 | Rat | |
| Carba-Atosiban Analog 18 | OTR | - | 8.0 ± 0.1 | Rat | [3] |
| Non-Peptide Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Species | Reference |
| L-368,899 | OTR | 8.9 - 26 | - | Human, Rat | [7] |
| L-371,257 | OTR | 19 | 0.46 (Ki) | Human | [7] |
| Retosiban | OTR | 0.65 | - | Human | [7] |
| Barusiban | OTR | 0.8 | - | Human | [7] |
Structure-Activity Relationships
The development of novel oxytocin antagonists is guided by understanding the relationship between their chemical structure and biological activity. The following diagram illustrates some key structure-activity relationships for peptide-based antagonists.
Caption: Key SAR of Peptide Oxytocin Antagonists.
Conclusion
The synthesis and characterization of novel oxytocin antagonists is a dynamic and evolving field. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics targeting the oxytocin system. A thorough understanding of the underlying signaling pathways, combined with robust synthetic and characterization strategies, is paramount to advancing this important area of drug discovery.
References
- 1. Solid-phase synthesis of 16 potent (selective and nonselective) in vivo antagonists of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Long-Acting Oxytocin Analog with Increased Efficacy in Reducing Food Intake and Body Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of Demethylation in Oxytocin Antagonist Design: A Structure-Activity Relationship Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (B344502), a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. Consequently, the development of oxytocin receptor (OTR) antagonists has been a significant focus for therapeutic intervention, particularly in the management of preterm labor. The structure-activity relationship (SAR) of these antagonists is a complex and nuanced field, with subtle molecular modifications leading to profound changes in binding affinity, functional potency, and in vivo efficacy. This technical guide delves into a specific, yet critical, aspect of this research: the SAR of demethylated oxytocin antagonists. While quantitative data on demethylated analogues is not as abundant as for other modifications, this paper will synthesize the available information on closely related analogues and provide detailed experimental protocols to empower researchers to further investigate this promising area of drug discovery.
Oxytocin Receptor Signaling Pathways
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade that is central to its physiological effects. Understanding this pathway is fundamental to deciphering the mechanism of action of OTR antagonists.
Canonical Gq Signaling Pathway
Activation of the OTR by oxytocin leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, such as in the myometrium.[1][2][3][4] Oxytocin receptor antagonists act by competitively blocking the binding of oxytocin to the OTR, thereby inhibiting this entire downstream signaling cascade.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Peptide-Based Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of key peptide-based oxytocin (B344502) (OT) antagonists. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Introduction: The Role of Oxytocin Antagonists
Oxytocin is a nonapeptide hormone that plays a crucial role in various physiological processes, most notably uterine contractions during labor and milk ejection during lactation. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). In conditions such as preterm labor, antagonism of the OTR is a key therapeutic strategy to inhibit uterine contractions. Peptide-based OT antagonists are designed to mimic the structure of oxytocin, allowing them to bind to the OTR competitively and block the downstream signaling cascade. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these antagonists is critical for optimizing their efficacy, duration of action, and safety profile. This guide focuses on prominent peptide-based OT antagonists, including Atosiban (B549348) and Barusiban, and the orally active non-peptide antagonist, Retosiban, for a comparative perspective.
Pharmacokinetics of Oxytocin Antagonists
The pharmacokinetic profiles of OT antagonists determine their clinical utility, influencing dosing regimens and therapeutic efficacy. The following tables summarize key quantitative PK parameters for Atosiban, Barusiban, Retosiban, and the investigational non-peptide antagonist L-368,899.
Table 1: Comparative Pharmacokinetic Parameters of Oxytocin Antagonists
| Parameter | Atosiban | Barusiban | Retosiban | L-368,899 | Species | Reference |
| Half-life (t½) | 0.21 h (initial), 1.7 h (terminal) | 1.5–2.6 h | 1.45 h | ~2 h | Human (pregnant) | [1][2] |
| 0.5–0.7 h | 8 h | 1.4 h | Cynomolgus Monkey | [3][4] | ||
| Rat | [5][6] | |||||
| Rat, Dog | [7] | |||||
| Clearance (CL) | 41.8 - 42 L/h | Human (pregnant) | [1][2] | |||
| 539–936 ml/h/kg | 25–66 ml/h/kg | Low intrinsic | 23-36 ml/min/kg | Cynomolgus Monkey | [3] | |
| Rat, Dog | [7] | |||||
| Volume of Distribution (Vd) | 18 - 41.8 L | Human (pregnant) | [1][2][8] | |||
| 359–640 ml/kg | 70–159 ml/kg | 2.0-4.9 L/kg | Cynomolgus Monkey | [3] | ||
| Rat, Dog | [7] | |||||
| Oral Bioavailability (F) | Not used orally | Not used orally | ~100% | 14-18% (low dose) | Rat | [5] |
| 17-41% | Dog | [7] | ||||
| Plasma Protein Binding | 46-48% | Not specified | <80% | Not specified | Human (pregnant) | [1] |
| [5] |
Data is compiled from multiple sources and species as noted. Direct comparison should be made with caution.
Metabolism of Peptide-Based OT Antagonists
The metabolic fate of peptide-based drugs is a critical determinant of their duration of action and potential for active metabolites. Unlike small molecules, which are often metabolized by cytochrome P450 (CYP) enzymes, peptides are primarily cleared through proteolytic hydrolysis by peptidases found in various tissues and biological fluids.[9][10]
Atosiban: Atosiban is metabolized by cleavage of the peptide bond between the ornithine and proline residues. This process is thought to be preceded by the cleavage of the disulfide bridge.[1][8] This results in two primary metabolites. The major, larger fragment, des-(Orn⁸, Gly⁹-NH2)-[Mpa¹, D-Tyr(Et)², Thr⁴]-oxytocin, retains activity as an oxytocin antagonist but is approximately 10 times less potent than the parent drug.[1][8] In urine, this main metabolite is found in amounts up to 50 times higher than unchanged atosiban.[8]
Barusiban: Specific metabolic pathways for Barusiban are less detailed in the available literature. However, as a peptide-based antagonist, it is expected to undergo proteolytic degradation similar to other peptides. Its longer half-life and lower clearance compared to atosiban suggest greater metabolic stability.[3][11]
Retosiban: Retosiban, a non-peptide antagonist, has a good cytochrome P450 profile with no significant inhibition (IC50 > 100μM), indicating a lower potential for CYP-mediated drug-drug interactions.[5] It demonstrates low intrinsic clearance in human liver microsomes.[5][12]
L-368,899: This non-peptide antagonist is extensively metabolized, with less than 10% of a dose excreted unchanged.[7] The primary route of elimination is through the feces, containing over 70% of the dose, mainly as metabolites.[7] Studies in rat liver microsomes indicate that gender differences in metabolizing capacity and saturation of hepatic metabolism contribute to its non-linear pharmacokinetics.[7][13]
Experimental Protocols
The characterization of pharmacokinetic and metabolic profiles of peptide-based OT antagonists relies on a combination of in vivo and in vitro experimental models.
These studies are essential for understanding the ADME properties of a drug candidate in a whole-organism context.
-
Animal Models: Non-human primates, such as the cynomolgus monkey, are frequently used for their physiological similarity to humans, especially in reproductive studies.[3][14] Rodents (rats, mice) and dogs are also common for initial PK screening and toxicology studies.[7][15]
-
Dosing and Administration: Drugs are typically administered intravenously (IV) as a bolus or infusion to determine parameters like clearance and volume of distribution.[7][14] Oral administration is used to assess bioavailability.[7][16]
-
Sample Collection: Serial blood samples are collected at predetermined time points to measure plasma drug concentrations.[17][18] Urine and feces are collected in metabolic cage studies to identify excretion routes and quantify metabolites.[7][18]
-
Bioanalysis: Quantification of the peptide drug in biological matrices (plasma, urine) is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20][21] This technique offers high sensitivity and selectivity. Radioimmunoassays (RIA) have also been used.[2]
In vitro systems are used to investigate metabolic stability, identify metabolic pathways, and predict metabolic clearance.[22]
-
Experimental Systems:
-
Liver Microsomes/S9 Fractions: These subcellular fractions contain key drug-metabolizing enzymes (e.g., CYPs in microsomes, cytosolic enzymes in S9) and are used to study hepatic metabolism.[7][23]
-
Plasma/Whole Blood: Used to assess the stability of peptides against proteases present in circulation.[22][23]
-
Kidney and Intestinal Preparations: S9 fractions or homogenates from these tissues are important for studying extrahepatic metabolism, a significant clearance route for peptides.[22][23]
-
Hepatocytes: Intact liver cells that provide a more complete picture of hepatic metabolism and transport.[24]
-
-
Methodology:
-
The peptide drug is incubated with the chosen in vitro system (e.g., liver S9 fraction) at a physiological temperature (37°C).
-
For systems containing CYPs, a cofactor like NADPH is added to initiate the reaction.[22]
-
Aliquots are taken at various time points and the reaction is stopped (e.g., by adding a strong acid or organic solvent).[25]
-
Samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug over time (for stability) and to identify the structure of metabolites formed.[22]
-
Mechanism of Action and OTR Signaling
Peptide-based OT antagonists act as competitive inhibitors at the oxytocin receptor.[26] The binding of oxytocin to its receptor (OTR) typically activates a signaling cascade that leads to smooth muscle contraction. By blocking this binding, antagonists prevent the initiation of this cascade.
The primary signaling pathway for the OTR is mediated by Gq/11 G-proteins.[27][28]
-
Receptor Activation: Oxytocin binds to the OTR.
-
G-Protein Coupling: The activated receptor couples to the Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[27][28]
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[29]
-
PKC Activation & Contraction: DAG activates protein kinase C (PKC), while the increased intracellular Ca2+ leads to the activation of calmodulin and ultimately smooth muscle contraction.[27]
OT antagonists occupy the OTR binding site, preventing oxytocin from initiating this Gq/PLC/IP3 pathway, thereby inducing uterine quiescence.[8][26]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Retosiban - Wikipedia [en.wikipedia.org]
- 6. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. primescholars.com [primescholars.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 14. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. L-368,899 hydrochloride | OXTR antagonist | TargetMol [targetmol.com]
- 17. youtube.com [youtube.com]
- 18. admescope.com [admescope.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 21. researchgate.net [researchgate.net]
- 22. Extrahepatic in vitro metabolism of peptides; comparison of human kidney and intestinal S9 fraction, human plasma and proximal tubule cells, using cyclosporine A, leuprorelin, and cetrorelix as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Evaluating Drug-Drug Interaction Risk Associated with Peptide Analogs Using advanced In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 29. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Discovery and Development of Selective Oxytocin Receptor Blockers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The oxytocin (B344502) receptor (OTR) system plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and lactation. Its involvement in these functions has made it a significant therapeutic target for conditions such as preterm labor. Furthermore, emerging research into the role of oxytocin in social behaviors and other central nervous system functions has expanded the potential applications of OTR modulators to areas like premature ejaculation. This technical guide provides a comprehensive overview of the discovery and development of selective oxytocin receptor blockers, with a focus on key compounds that have progressed to clinical evaluation. We delve into the medicinal chemistry, pharmacological characterization, and clinical journey of prominent peptide and non-peptide antagonists. Detailed experimental protocols for essential in vitro and in vivo assays are provided, alongside a quantitative comparison of the pharmacological profiles of these agents. This document aims to serve as a thorough resource for professionals engaged in the research and development of novel therapeutics targeting the oxytocin system.
Introduction: The Oxytocin System and the Rationale for Receptor Blockade
Oxytocin is a nonapeptide hormone and neurotransmitter primarily synthesized in the hypothalamus and released from the posterior pituitary gland. Its actions are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The OTR is predominantly coupled to Gq/11 proteins, and its activation initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in smooth muscle contraction.[1]
The primary rationale for the development of OTR antagonists has been the management of preterm labor. By blocking the effects of oxytocin on the myometrium, these agents can reduce the frequency and strength of uterine contractions, potentially delaying premature birth and allowing for fetal maturation.[2] More recently, the role of oxytocin in the central nervous system, particularly in the ejaculatory process, has led to the investigation of OTR antagonists for the treatment of premature ejaculation.[3]
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor triggers a cascade of intracellular events primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+). DAG activates protein kinase C (PKC), which contributes to the contractile response. The elevated intracellular Ca2+ levels bind to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1] The OTR can also couple to other G proteins, such as Gs and Gi, and activate other signaling pathways including the MAP kinase and Rho kinase pathways.[1]
The Evolution of Oxytocin Receptor Antagonists: From Peptides to Small Molecules
The development of OTR antagonists has followed a trajectory from modified peptide analogs of oxytocin to non-peptide, orally bioavailable small molecules. This progression has been driven by the need to overcome the inherent pharmacokinetic limitations of peptides, such as poor oral bioavailability and short half-life.
Key Selective Oxytocin Receptor Blockers
Several selective OTR blockers have been developed and have undergone clinical investigation. The following sections detail the key characteristics of some of the most prominent examples.
Atosiban
Atosiban is a synthetic peptide analogue of oxytocin and was one of the first OTR antagonists to be developed.[4] It is a competitive antagonist at both oxytocin and vasopressin V1a receptors.[2] Atosiban is administered intravenously for the treatment of preterm labor.[2]
Barusiban
Barusiban is another peptide-based OTR antagonist that was developed with the aim of improved potency and selectivity over Atosiban. It demonstrates high affinity for the human OTR.[5] While it showed promise in preclinical models, its clinical development for preterm labor was not pursued further.[6]
Retosiban (GSK-221,149)
Retosiban is a potent and selective, orally active non-peptide OTR antagonist.[7] Its development marked a significant step forward in overcoming the limitations of peptide-based antagonists. Retosiban has high affinity for the human OTR with excellent selectivity over the vasopressin receptor subtypes.[8] In a phase 2 clinical trial, retosiban was associated with an increase in the time to delivery compared to placebo in women with spontaneous preterm labor.[9][10] However, subsequent phase 3 trials were terminated early due to slow recruitment.[11]
Cligosiban
Cligosiban is an orally administered, selective non-peptide OTR antagonist that has been investigated for the treatment of premature ejaculation.[3] The rationale for its use in this indication stems from the role of oxytocin in the central control of ejaculation. Clinical trial results for Cligosiban have been mixed, with one phase 2 study (PEPIX) showing a significant increase in intravaginal ejaculatory latency time (IELT) compared to placebo, while a subsequent phase IIb trial (PEDRIX) did not demonstrate efficacy.[12][13][14][15]
Quantitative Data Summary
The following tables summarize the key pharmacological and pharmacokinetic parameters of the discussed oxytocin receptor antagonists.
Table 1: In Vitro Pharmacology of Selective Oxytocin Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) - Human OTR | Receptor Binding Affinity (Ki, nM) - Rat OTR | Functional Antagonism (pA2) | Selectivity over Vasopressin Receptors (fold) |
| Atosiban | - | - | - | Mixed V1a/OTR antagonist |
| Barusiban | ~0.8 | - | - | High |
| Retosiban | 0.65 | 4.1 | 8.18 (rat myometrium) | >1400-fold over V1a, V1b, and V2 |
| Cligosiban | - | - | - | High |
Data not available is indicated by "-".
Table 2: Pharmacokinetic Properties of Selective Oxytocin Receptor Antagonists
| Compound | Route of Administration | Half-life (t1/2) | Clearance | Volume of Distribution (Vd) |
| Atosiban | Intravenous | Initial: ~0.21 h; Terminal: ~1.7 h[16][17] | ~41.8 L/h[16][17] | ~18.3 L[16] |
| Barusiban | Intravenous | Longer than Atosiban (>13-15 h in monkeys)[18] | - | - |
| Retosiban | Oral | ~1.45 h (oral)[19] | - | - |
| Cligosiban | Oral | ~12 h[20] | - | - |
Data not available is indicated by "-".
Table 3: Clinical Efficacy of Selective Oxytocin Receptor Antagonists
| Compound | Indication | Key Clinical Trial(s) | Primary Efficacy Endpoint | Outcome |
| Atosiban | Preterm Labor | Various | Delay of delivery | Effective in delaying delivery, with a favorable side-effect profile compared to other tocolytics.[2] |
| Barusiban | Preterm Labor | Phase 2 | Percentage of women who did not deliver within 48 hours | No significant difference compared to placebo in women at late gestational age.[21] |
| Retosiban | Preterm Labor | Phase 2 | Uterine quiescence; time to delivery | Increased time to delivery compared to placebo.[9][10] |
| Cligosiban | Premature Ejaculation | PEPIX (Phase 2) | Change in Intravaginal Ejaculatory Latency Time (IELT) | Significant increase in IELT (mean increase of 61.0 seconds vs 16.4 seconds for placebo).[12][15] |
| Cligosiban | Premature Ejaculation | PEDRIX (Phase 2b) | Change in Intravaginal Ejaculatory Latency Time (IELT) | No statistically significant difference compared to placebo.[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of selective oxytocin receptor blockers.
General Workflow for OTR Antagonist Discovery and Development
The discovery and development of a novel OTR antagonist typically follows a structured workflow, from initial hit identification to preclinical and clinical evaluation.
Radioligand Binding Assay for Oxytocin Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Oxytocin).
-
Test compound (selective OTR blocker).
-
Non-specific binding control (e.g., unlabeled oxytocin at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, test compound or vehicle (for total binding), and the radioligand at a concentration close to its Kd.
-
Add the cell membrane preparation to each well to initiate the binding reaction. For non-specific binding wells, add a high concentration of unlabeled oxytocin.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Uterine Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on oxytocin-induced uterine contractions.
Materials:
-
Myometrial strips from pregnant rats or human biopsies.
-
Organ bath system with isometric force transducers.
-
Krebs-Ringer bicarbonate solution, gassed with 95% O2 / 5% CO2.
-
Oxytocin.
-
Test compound (selective OTR blocker).
Protocol:
-
Mount the myometrial strips in the organ baths containing Krebs-Ringer solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Record baseline spontaneous contractions.
-
Induce uterine contractions by adding a submaximal concentration of oxytocin.
-
Once a stable contractile response is achieved, add increasing concentrations of the test compound in a cumulative manner.
-
Record the changes in the frequency and amplitude of contractions at each concentration of the test compound.
-
Generate concentration-response curves for the inhibitory effect of the test compound.
-
Calculate the pA2 value to quantify the antagonist potency.
In Vivo Model of Preterm Labor in Rats
Objective: To evaluate the in vivo efficacy of a test compound in delaying preterm labor.
Materials:
-
Time-mated pregnant rats (e.g., Sprague-Dawley).
-
Labor-inducing agent (e.g., mifepristone (B1683876) or lipopolysaccharide).
-
Test compound (selective OTR blocker).
-
Vehicle control.
Protocol:
-
On a specific day of gestation (e.g., day 17), induce preterm labor in the pregnant rats using the chosen inducing agent.
-
Administer the test compound or vehicle to the rats at specified time points before the expected onset of labor.
-
Monitor the rats for signs of labor and the time of delivery of the first pup.
-
Record the number of pups born and their viability.
-
Compare the time to delivery between the test compound-treated group and the vehicle-treated group to assess the tocolytic efficacy.
Measurement of Intravaginal Ejaculatory Latency Time (IELT) in Clinical Trials
Objective: To measure the efficacy of a test compound in prolonging the time to ejaculation in men with premature ejaculation.
Methodology:
-
Recruit male subjects diagnosed with premature ejaculation based on established criteria (e.g., IELT of ≤1 minute in ≥75% of intercourse attempts).
-
Conduct a baseline period where subjects record their IELT for a specified number of sexual intercourse events using a stopwatch.
-
Randomize the subjects to receive either the test compound or a placebo, to be taken a specified time before anticipated sexual activity.
-
During the treatment period, subjects continue to record their IELT for each sexual intercourse event.
-
The primary efficacy endpoint is typically the change in the geometric mean of the IELT from baseline to the end of the treatment period.
-
Secondary endpoints may include patient-reported outcomes on ejaculation control and distress.
Conclusion
The development of selective oxytocin receptor blockers has provided valuable therapeutic options for the management of preterm labor and has opened new avenues for the treatment of other conditions such as premature ejaculation. The journey from peptide-based antagonists like atosiban to orally active, non-peptide molecules like retosiban and cligosiban highlights the significant advancements in medicinal chemistry and drug design. While clinical success has been varied, the continued exploration of the oxytocin system and the refinement of OTR antagonists hold promise for addressing unmet medical needs. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics, Safety, and Tolerability of Single Oral Doses of a Novel Oxytocin Receptor Antagonist-Cligosiban-in Development for Premature Ejaculation: Three Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Retosiban - Wikipedia [en.wikipedia.org]
- 9. Treatment of spontaneous preterm labourwith retosiban: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Trials of Retosiban Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Oxytocin Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. An Update on Novel Therapeutics for Premature Ejaculation - American Urological Association [auanews.net]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, Safety, and Tolerability of Multiple Doses of the Novel Oxytocin Receptor Antagonist Cligosiban in Development for Premature Ejaculation: Two Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of OT Antagonist 1 Demethyl Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of OT Antagonist 1 Demethyl Derivative, a potential selective antagonist of the oxytocin (B344502) receptor (OTR). Given the limited publicly available data on this specific derivative, this document outlines the established methodologies and expected outcomes based on the characterization of its parent compound and other well-studied OTR antagonists.
Introduction to this compound
This compound is the demethylated form of OT Antagonist 1, a potent and selective oxytocin antagonist with a reported Ki of 50 nM.[1][2] As a derivative, it is crucial to perform a thorough in vitro characterization to determine its binding affinity, functional antagonism, and impact on OTR-mediated signaling pathways. This guide details the necessary experimental protocols and data presentation formats to facilitate such an investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data points that should be obtained during the in vitro characterization of this compound. For illustrative purposes, this table includes reference data for other known oxytocin receptor antagonists.
Table 1: Comparative Binding Affinities of Oxytocin Receptor Antagonists
| Compound | Receptor | Assay Type | Ki (nM) | Species |
| OT Antagonist 1 (Parent) | Oxytocin | Radioligand Binding | 50 | Not Specified |
| This compound | Oxytocin | Radioligand Binding | To be determined | Human |
| Atosiban (B549348) | Oxytocin | Radioligand Binding | 7.9 | Human |
| L-368,899 | Oxytocin | Radioligand Binding | 8.9 - 26 | Human, Rat |
| L-371,257 | Oxytocin | Radioligand Binding | 19 | Human |
| Barusiban | Oxytocin | Radioligand Binding | 0.8 | Human |
| Retosiban | Oxytocin | Radioligand Binding | 0.65 | Human |
Data for reference compounds sourced from literature.[3]
Table 2: Functional Antagonism of Oxytocin Receptor Antagonists
| Compound | Assay Type | IC50 (nM) | pA2 | Species |
| This compound | Calcium Mobilization | To be determined | To be determined | Human |
| This compound | ERK Phosphorylation | To be determined | To be determined | Human |
| Atosiban | Rat Uterine Contraction | - | 7.05 - 7.19 | Rat |
| L-368,899 | Oxytocin-induced Uterine Contractions | 8.9 | - | Rat |
Data for reference compounds sourced from literature.[4][5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the human oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the OTR radioligand binding assay.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-Oxytocin or a high-affinity radio-labeled antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compound: this compound.
-
Unlabeled Ligand: High concentration of unlabeled oxytocin for determining non-specific binding.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the OTR and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, radioligand (at a concentration near its Kd), and cell membranes.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit oxytocin-induced increases in intracellular calcium, a key downstream signaling event of OTR activation.[6]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization functional assay.
Materials and Reagents:
-
Cells: A cell line stably expressing the human oxytocin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Test Compound: this compound.
-
Agonist: Oxytocin.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add serial dilutions of the test compound to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of oxytocin (typically the EC₈₀) to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the test compound by comparing the fluorescence response in its presence to the response with oxytocin alone. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the antagonist's ability to block oxytocin-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), another important downstream signaling pathway.[7][8][9]
Experimental Workflow: ERK Phosphorylation Assay
Caption: Workflow for the ERK phosphorylation Western blot assay.
Materials and Reagents:
-
Cells: A cell line expressing the human oxytocin receptor.
-
Test Compound: this compound.
-
Agonist: Oxytocin.
-
Lysis Buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of the antagonist for a specific time, followed by stimulation with oxytocin.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Determine the inhibitory effect of the antagonist on oxytocin-induced ERK phosphorylation.
Oxytocin Receptor Signaling Pathways
The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gi proteins.[7][10] Activation of these pathways leads to various downstream cellular responses.
Gq/11 Signaling Pathway
Caption: Oxytocin receptor Gq/11 signaling cascade.
Upon oxytocin binding, the OTR activates Gq/11, which in turn stimulates phospholipase C (PLC).[11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of the MAPK/ERK pathway and other cellular responses.[11][12]
Gi Signaling Pathway
Caption: Oxytocin receptor Gi signaling cascade.
The OTR can also couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Gi activation can also contribute to the stimulation of the MAPK/ERK pathway.[9]
Conclusion
The in vitro characterization of this compound is essential to ascertain its pharmacological profile. By employing the detailed protocols for radioligand binding, calcium mobilization, and ERK phosphorylation assays, researchers can effectively determine its affinity, potency, and mechanism of action as an oxytocin receptor antagonist. The provided data tables and signaling pathway diagrams serve as a framework for organizing and interpreting the experimental findings, ultimately contributing to a comprehensive understanding of this novel compound's therapeutic potential.
References
- 1. labshake.com [labshake.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of oxytocin antagonists, which are more selective than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ERK2 mediates oxytocin-stimulated PGE2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 12. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethylation in Peptide Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of peptides, including the removal of methyl groups from key amino acid residues, is a critical consideration in the development of peptide-based therapeutics. Demethylation, an enzymatic or chemical process, can significantly alter a peptide drug's physicochemical properties, including its stability, efficacy, and immunogenic profile. This technical guide provides an in-depth review of the mechanisms of demethylation, its impact on peptide drug attributes, and the analytical methodologies required for its detection and characterization. Detailed experimental protocols and illustrative diagrams of relevant pathways and workflows are provided to support researchers in this field.
Introduction to Demethylation in Peptide Therapeutics
Methylation, the addition of a methyl group, is a common strategy employed to enhance the therapeutic properties of peptides. N-methylation of the peptide backbone, for instance, can improve stability against enzymatic degradation, increase membrane permeability, and modulate receptor binding affinity and selectivity.[1] Consequently, the unintended removal of these methyl groups—demethylation—can reverse these advantages, compromising the drug's performance.
Demethylation can occur on the side chains of amino acid residues, most notably arginine and lysine (B10760008).[2] This process is not only a potential degradation pathway for peptide drugs but is also a fundamental biological process, particularly in the epigenetic regulation of gene expression through histone modification.[2] Understanding the enzymatic machinery responsible for biological demethylation provides insight into the potential metabolic fate of peptide drugs in vivo.
This guide will explore both enzymatic and non-enzymatic demethylation, its quantitative impact on drug performance, and the necessary analytical frameworks for its study.
Mechanisms of Demethylation
Demethylation can be broadly categorized into enzymatic and non-enzymatic pathways.
Enzymatic Demethylation
The primary enzymes responsible for demethylating arginine and lysine residues are histone demethylases (KDMs), particularly those containing a JumonjiC (JmjC) domain.[3] These enzymes are Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases.[3] The catalytic mechanism involves the oxidation of the methyl group, leading to the release of formaldehyde (B43269) and the unmodified amino acid residue.[3]
While extensively studied in the context of histone biology, these enzymes can also act on non-histone substrates, including, theoretically, peptide drugs that contain methylated arginine or lysine residues.[3] A subset of JmjC KDMs has been shown to possess arginine demethylase (RDM) activity in vitro.[3]
A related and highly relevant enzymatic modification is the conversion of arginine to citrulline, a process known as deimination or citrullination, which is catalyzed by Peptidylarginine Deiminase (PAD) enzymes.[4][5][6] This reaction is particularly noteworthy as it can be considered a "demethylimination" when acting on a monomethylated arginine residue.[4] This conversion results in the loss of a positive charge, which can dramatically alter the peptide's structure and function.[4][7]
Non-Enzymatic Demethylation
While enzymatic degradation is a major concern, non-enzymatic chemical modifications can also affect the stability of peptide drugs.[8] Forced degradation studies, which expose the peptide to harsh conditions (e.g., acid, base, oxidation, heat, light), are used to identify potential degradation pathways.[9][10] While direct non-enzymatic demethylation is less commonly cited as a primary degradation route compared to deamidation or oxidation, the chemical stability of methylated residues should be assessed during drug development.[8][9][10]
Impact of Demethylation on Peptide Drug Attributes
The removal of a methyl group can have profound effects on a peptide drug's safety and efficacy profile.
Stability and Half-Life
N-methylation is a well-established strategy to increase the plasma half-life of peptides by making them more resistant to proteolytic enzymes.[1][11] Demethylation would negate this stability enhancement, leading to faster clearance and reduced therapeutic window. For example, studies on GLP-1 analogs have shown that specific modifications are crucial for extending their half-life from minutes to hours or even days.[12][13][14] The loss of such modifications would revert the peptide to a rapidly degraded state.
Biological Activity and Efficacy
Post-translational modifications play a crucial role in the interaction between a peptide and its biological target.[3][15][16][17] Changes in methylation status can alter the binding affinity (Kd) and, consequently, the biological activity (e.g., IC50). For instance, the methylation of arginine residues in the HIV-1 Tat peptide has been shown to modulate its binding to TAR RNA, with different methylation patterns either enhancing or reducing binding affinity due to changes in enthalpy and entropy.[2] The removal of these methyl groups would similarly impact the peptide's efficacy.
Immunogenicity
Changes in a peptide's structure due to modifications like citrullination can create neoepitopes.[18] These new epitopes can be recognized by the immune system, potentially triggering an unwanted immune response. The citrullination of self-proteins is a key factor in the pathogenesis of autoimmune diseases like rheumatoid arthritis, where it leads to the production of autoantibodies.[18][19] This highlights the importance of understanding how modifications like demethylation or deimination of a peptide drug could break immune tolerance.
Quantitative Data on the Impact of Arginine Modification
The following tables summarize quantitative data from the literature on how the modification of arginine residues can impact peptide function.
Table 1: Thermodynamic Impact of Arginine Methylation on Tat Peptide-TAR RNA Binding
| Peptide Modification | Binding Affinity (Kd) | Enthalpy Change (ΔH) | Entropy Change (TΔS) |
| Unmodified Tat Peptide | Reference | Reference | Reference |
| Monomethylation (ε-nitrogen) | Enhanced | More Favorable | Less Favorable |
| Monomethylation (η-nitrogen) | Reduced | Less Favorable | Unaffected |
| Symmetric Dimethylation (η-position) | N/A | Smaller than Unmodified | N/A |
| Asymmetric Dimethylation (η-position) | Most Reduced | Less Favorable | N/A |
Data synthesized from a study on the thermodynamics of Tat peptide interaction with TAR RNA.[2] "N/A" indicates data not provided in the source.
Table 2: Kinetic Parameters of JmjC Histone Lysine Demethylases (KDMs) on Arginine-Methylated Peptides
| Enzyme | Substrate Peptide | KM (μM) | kcat (x 10⁻³ s⁻¹) |
| KDM6B | Methylated Arginine Analog | 676.3 ± 118.3 | 28.8 ± 3.6 |
| KDM6B | Methylated Lysine Analog | 6.7 ± 0.6 | 11.7 ± 0.5 |
This table presents a comparison of the kinetic parameters of KDM6B for its canonical lysine-methylated substrate versus an arginine-methylated analog, demonstrating that some KDMs can demethylate arginine, albeit with different kinetics.[3]
Table 3: Impact of Demethylating Agents on Gene Expression
| Treatment | Fold Increase in MAGED4 mRNA (CAL-27 cells) | Fold Increase in MAGED4 Protein (CAL-27 cells) |
| DAC (Demethylating Agent) | ~100x | Increase observed |
| DAC + TSA (HDAC Inhibitor) | ~109x | N/A |
| DAC + VPA (HDAC Inhibitor) | ~60x | N/A |
| DAC + TSA + VPA | ~449x | ~1.2x |
Data from a study on the epigenetic regulation of MAGED4 expression in oral squamous cell carcinoma cells, showing that a DNA demethylating agent (DAC) can significantly increase gene expression.[20]
Experimental Protocols
Detailed and robust analytical methods are essential for identifying and quantifying demethylation in peptide drugs.
Protocol for In Vitro Demethylation/Deimination Assay
This protocol is designed to assess the susceptibility of a peptide to enzymatic demethylation or deimination.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents:
-
Substrate Peptide: 1-2 µg
-
Recombinant Enzyme: 0.5-1 µg of a relevant JmjC KDM or PAD enzyme (e.g., PAD4).
-
Reaction Buffer: Use the buffer recommended by the enzyme manufacturer (e.g., for PAD enzymes, a Tris-HCl buffer containing CaCl₂ and DTT).
-
Nuclease-free water to reach a final volume of 25-50 µL.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for 1-4 hours.
-
Reaction Termination: Stop the reaction by adding a solution that will denature the enzyme, such as 6X SDS protein sample loading buffer, followed by heating at 95°C for 5 minutes.
-
Analysis by Mass Spectrometry (MALDI-TOF):
-
Desalt the reaction mixture using a C18 ZipTip.
-
Spot the desalted sample onto a MALDI target plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire mass spectra in the positive ion mode.
-
Look for a mass shift corresponding to the loss of a methyl group (-14 Da) or the conversion of arginine to citrulline (-1 Da, due to the loss of NH₃ and gain of O).
-
-
Analysis by SDS-PAGE (for larger peptides/proteins):
-
If using a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) in the initial synthesis of the peptide, the reaction can be analyzed by SDS-PAGE.
-
Run the terminated reaction on a polyacrylamide gel.
-
Transfer the separated products to a PVDF membrane.
-
Use autoradiography to detect the loss of the radiolabel, indicating demethylation.
-
Protocol for Stability-Indicating RP-HPLC Method
This protocol outlines the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method to monitor the stability of a peptide and detect degradation products, including demethylated species.
-
Column and Mobile Phase Selection:
-
Column: Use a C18 column with a wide pore size (e.g., 300 Å), suitable for peptides. A typical dimension is 4.6 x 250 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
-
Gradient Elution:
-
Develop a linear gradient that allows for the separation of the main peptide peak from any impurities. An example gradient could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
The flow rate is typically 1.0 mL/min.
-
-
Detection:
-
Use a UV detector set to a wavelength of 210-230 nm, where the peptide bond absorbs.[9]
-
-
Forced Degradation Study:
-
To ensure the method is "stability-indicating," perform forced degradation studies. Incubate the peptide under various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light as per ICH guidelines.
-
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peptide peak.
-
-
Peak Identification:
-
Collect fractions corresponding to the main peak and impurity peaks.
-
Analyze these fractions by LC-MS/MS to identify the chemical nature of the degradation products, confirming if demethylation has occurred.
-
Protocol for LC-MS/MS Analysis of Demethylation
This protocol details the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the definitive identification and localization of demethylation sites.
-
Sample Preparation:
-
The peptide sample can be from an in vitro assay or a stability study.
-
If the peptide is part of a larger protein, it must first be digested with a specific protease (e.g., trypsin).
-
-
Liquid Chromatography (LC) Separation:
-
Use a nano- or micro-flow HPLC system coupled to the mass spectrometer.
-
Employ a C18 column and a gradient of acetonitrile in water with 0.1% formic acid to separate the peptides. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used as an orthogonal separation technique for very hydrophilic methylated peptides.[21]
-
-
Mass Spectrometry (MS) and MS/MS Analysis:
-
The mass spectrometer should be operated in a data-dependent acquisition mode.
-
MS1 Scan: A full scan is performed to detect the precursor ions of the peptides in the mixture.
-
MS2 Scan (Tandem MS): The most intense ions from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID, or electron-transfer dissociation - ETD). ETD is particularly useful for preserving labile modifications on the side chains of arginine and lysine.[21]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the sequence of the expected peptide.
-
Specify demethylation (-14.01565 Da) as a potential variable modification.
-
The software will identify peptides where the fragmentation pattern (b- and y-ions) confirms the sequence and localizes the site of demethylation.
-
A loss of monomethylamine (31.04 Da) or dimethylamine (B145610) (45.05 Da) from the arginine side-chain during fragmentation can also be a diagnostic indicator of the original methylation state.[21]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of peptide demethylation.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Post-translational modulation of cell signalling through protein succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Deimination of Arginine to Citrulline [ebrary.net]
- 5. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Post-translational modification - Wikipedia [en.wikipedia.org]
- 17. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Vimentin Peptide Citrullination in the Structure and Dynamics of HLA-DRB1 Rheumatoid Arthritis Risk-Associated Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. JCI - PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response [jci.org]
Preclinical Profile of Novel Oxytocin Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for a selection of novel oxytocin (B344502) receptor (OTR) antagonists. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of new therapeutics targeting the oxytocin system. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways involved.
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro and in vivo preclinical data for selected novel oxytocin receptor antagonists. These compounds represent different chemical classes and exhibit distinct pharmacological profiles.
Table 1: In Vitro Binding Affinity and Selectivity of Novel Oxytocin Receptor Antagonists
| Compound | Target Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Selectivity vs. V1a Receptor | Selectivity vs. V2 Receptor |
| Atosiban (B549348) | Oxytocin Receptor | Human | Radioligand Binding | - | 5[1] | Lower affinity for OTR than V1a[2] | - |
| Nolasiban | Oxytocin Receptor | Human | Radioligand Binding | 52[3] | - | 2.5-fold | 50-fold |
| L-368,899 | Oxytocin Receptor | Human | Radioligand Binding | - | 8.9[4] | >40-fold[4] | >40-fold[4] |
| Oxytocin Receptor | Rat | Radioligand Binding | - | 26[4] | - | - | |
| Oxytocin Receptor | Coyote | Radioligand Binding | 12.38[5] | - | ~41-fold | - | |
| L-371,257 | Oxytocin Receptor | Human | Radioligand Binding | 4.6 | - | >800-fold | >800-fold |
Table 2: In Vitro and In Vivo Functional Antagonism of Novel Oxytocin Receptor Antagonists
| Compound | Species | Assay Type | pA2 | ED50 (mg/kg) | Key Findings |
| Atosiban | Human | Calcium Mobilization | - | - | Inhibits oxytocin-induced Ca2+ increase (IC50 = 5 nM)[1]. |
| Nolasiban | Human | Myometrial Contraction | - | - | Inhibits oxytocin-induced contractions (60 nM)[6]. |
| L-368,899 | Rat | Uterine Contraction (in vitro) | 8.9 | - | Potent antagonist of oxytocin-induced contractions. |
| Rat | Uterine Contraction (in vivo) | - | 0.35 (i.v.) | Effective in vivo antagonism. | |
| L-371,257 | Rat | Uterine Contraction (in vitro) | 8.44 | - | Potent and competitive antagonism. |
| Rat | Uterine Contraction (in vivo) | - | - | Orally active in blocking oxytocin-induced contractions. |
Key Signaling Pathways
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi pathways. Antagonists can exhibit different effects on these pathways, with some showing biased antagonism.
Gq Signaling Pathway
Activation of the OTR by oxytocin leads to the coupling of the Gq alpha subunit, initiating a signaling cascade that results in smooth muscle contraction.
Caption: Antagonism of the OTR Gq signaling pathway.
Gi Signaling and Biased Agonism
Some OTR antagonists, such as atosiban, exhibit biased agonism. While they block the Gq pathway, they can act as agonists on the Gi pathway, which is involved in cell growth inhibition and pro-inflammatory responses.[5][7][8] Nolasiban, in contrast, appears to antagonize both Gq and Gi signaling pathways.[6]
Caption: Biased agonism at the OTR Gi signaling pathway.
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below. These protocols are generalized and may require optimization for specific compounds and laboratory conditions.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a novel antagonist for the oxytocin receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the oxytocin receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[9]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin), and varying concentrations of the unlabeled novel antagonist.[9]
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to determine specific binding at each antagonist concentration.
-
Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the oxytocin-induced increase in intracellular calcium, a key downstream event of Gq signaling.
Caption: Workflow for a calcium mobilization functional assay.
Protocol:
-
Cell Preparation:
-
Plate cells stably or transiently expressing the oxytocin receptor (e.g., CHO-K1/OXTR cells) in a 96- or 384-well black, clear-bottom plate and culture overnight.[10]
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
Incubate the cells in the dark at 37°C for approximately one hour, followed by a period at room temperature.[10]
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
For antagonist testing, pre-incubate the cells with varying concentrations of the novel antagonist for a defined period before adding the agonist.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of oxytocin to stimulate the cells and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
-
In Vivo Uterine Contraction Model (Rat)
This in vivo assay assesses the efficacy of an oxytocin receptor antagonist in inhibiting oxytocin-induced uterine contractions in an anesthetized rat model.
Caption: Workflow for an in vivo uterine contraction model.
Protocol:
-
Animal Preparation:
-
Use female Sprague-Dawley rats, which may be pre-treated with estrogen to sensitize the uterus.
-
Anesthetize the rat (e.g., with pentobarbital (B6593769) sodium).[11]
-
Surgically expose the jugular vein and insert a cannula for intravenous administration of compounds.
-
Insert a catheter into one of the uterine horns to measure intrauterine pressure changes.[11]
-
-
Experimental Procedure:
-
Allow the animal to stabilize and record baseline uterine activity.
-
Administer a single intravenous bolus of the novel oxytocin receptor antagonist at various doses.
-
After a short interval, administer a bolus of oxytocin to induce uterine contractions.
-
Monitor and record the uterine contractile response via the pressure transducer.
-
-
Data Analysis:
-
Quantify the uterine contractile activity (e.g., by integrating the area under the pressure curve).
-
Calculate the percentage inhibition of the oxytocin-induced response for each dose of the antagonist compared to a vehicle control.
-
Plot the percentage inhibition against the log dose of the antagonist to determine the ED50 value.
-
References
- 1. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nolasiban (1477482-19-1) for sale [vulcanchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Nolasiban|OTR Antagonist|For Research Use [benchchem.com]
- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. genscript.com [genscript.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of Oxytocin Antagonists in Mice: A Generalized Approach
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a generalized protocol for the in vivo administration of oxytocin (B344502) (OT) antagonists in mice. It is intended to serve as a foundational guide for researchers initiating studies on novel or sparsely documented OT antagonists, such as the "OT antagonist 1 demethyl derivative." Due to the limited availability of specific administration data for this particular compound, the methodologies presented herein are based on established protocols for other well-characterized oxytocin antagonists.
The primary application of this protocol is to investigate the physiological and behavioral effects of blocking the oxytocin receptor (OTR) in murine models. This can be relevant for studies in social behavior, anxiety, uterine contractility, and other processes modulated by the oxytocinergic system. The provided experimental design and workflows are templates that should be adapted to the specific research question and the pharmacokinetic and pharmacodynamic properties of the antagonist being studied.
It is imperative to conduct preliminary dose-response studies and vehicle suitability tests to determine the optimal parameters for any new OT antagonist before commencing large-scale experiments. The quantitative data presented in the tables are illustrative examples derived from literature on various OT antagonists and should not be considered as direct recommendations for "this compound."
Signaling Pathway of the Oxytocin Receptor
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding oxytocin, primarily couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to various cellular responses.[1][2][3] An oxytocin antagonist competitively binds to the oxytocin receptor, preventing the initiation of this signaling cascade.
Caption: Oxytocin receptor signaling and antagonist inhibition.
Experimental Protocols
Preparation of "this compound" Solution
Objective: To prepare a sterile solution of the OT antagonist for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline, DMSO, PEG200, sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the antagonist. Preliminary solubility tests should be performed. For peptide-based antagonists, sterile saline is often suitable.[4] For non-peptide antagonists, a co-solvent system such as DMSO and PEG200 in water or saline may be necessary.[5]
-
Calculation: Calculate the required amount of antagonist powder and vehicle volume to achieve the desired final concentration for dosing.
-
Dissolution:
-
Aseptically weigh the required amount of the antagonist powder and place it in a sterile microcentrifuge tube.
-
If using a co-solvent system, first dissolve the powder in the organic solvent (e.g., DMSO) by vortexing.
-
Gradually add the remaining aqueous solvent (e.g., PEG200 and water/saline) to the desired final volume.[5]
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
-
Sterilization:
-
Draw the prepared solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile, sealed vial. This step removes any potential microbial contamination.
-
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
In Vivo Administration via Intraperitoneal (IP) Injection
Objective: To systemically administer the OT antagonist to mice.
Materials:
-
Prepared sterile solution of the OT antagonist
-
Mouse restraint device (optional)
-
27-30 gauge sterile needles and 1 mL syringes
-
70% ethanol
-
Experimental mice (appropriate strain, age, and sex for the study)
Procedure:
-
Dose Calculation: Calculate the injection volume for each mouse based on its body weight and the desired dose (in mg/kg). A typical injection volume for IP administration in mice is 5-10 mL/kg.[4]
-
Animal Handling:
-
Gently but firmly restrain the mouse. One common method is to lift the mouse by the base of the tail and allow it to grip a surface, then secure it by scruffing the loose skin over the neck and shoulders.
-
Rotate the mouse to a supine position, tilting the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection:
-
The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall. A slight "pop" may be felt.
-
Aspirate gently by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the calculated volume of the antagonist solution smoothly.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any immediate adverse reactions (e.g., distress, lethargy, abnormal posture) for at least 30 minutes post-injection.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving an OT antagonist, followed by behavioral testing.
Caption: A generalized workflow for in vivo OT antagonist studies.
Quantitative Data
The following tables summarize dosages and administration parameters for various oxytocin antagonists used in mice, as reported in the literature. These values should be used as a reference for designing pilot studies for "this compound."
Table 1: Examples of OT Antagonist Dosages and Administration Routes in Mice
| Antagonist Name | Route of Administration | Dose Range | Vehicle | Study Context | Reference |
| L-368,899 | Intraperitoneal (IP) | 1 - 10 mg/kg | 0.9% Saline | Social Behavior | [4],[6] |
| Atosiban | Intraperitoneal (IP) | 1 mg/kg | Not Specified | Food Intake | [7] |
| Unnamed OTA | Intracerebroventricular (i.c.v.) | 1 ng in 1 µl | PBS | Social Recognition | |
| GSK221149A | Intravenous (IV) | 0.3 mg/kg | 20% DMSO, 30% PEG200, 50% Water | Uterine Contractions (in rats) | [5] |
| GSK221149A | Oral Gavage (PO) | 5 mg/kg | 1% DMSO, 15% (40% Encapsin), 84% Water | Uterine Contractions (in rats) | [5] |
Table 2: Example Experimental Timelines
| Antagonist Name | Pre-treatment Time | Behavioral Test | Species | Reference |
| L-368,899 | 30 minutes | Sex/Social Preference Test | Mouse | [6] |
| L-368,899 | 15 minutes (pre-OT) | Ethanol Self-Administration | Mouse | [4] |
| Unnamed OTA | 10 minutes | Chemical Stimuli Exposure | Mouse | |
| GSK221149A | 15 minutes (post-dose) | Oxytocin-induced Uterine Contraction | Rat | [5] |
References
- 1. Synthetic antagonists of in vivo responses by the rat uterus to oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labshake.com [labshake.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. ijpsr.com [ijpsr.com]
- 6. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 7. Noribogaine - Wikipedia [en.wikipedia.org]
Dissolving OT Antagonist 1 Demethyl Derivative for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of OT antagonist 1 demethyl derivative for use in in vitro cell culture assays. It includes information on the physicochemical properties of the compound, recommended solvents, and step-by-step instructions for preparing stock solutions and working concentrations. Additionally, it outlines best practices for minimizing solvent-induced cytotoxicity and includes a summary of the oxytocin (B344502) receptor signaling pathway to provide context for experimental design.
Introduction
This compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR). As a demethylated form of OT antagonist 1, it is a valuable tool for studying the physiological and pathological roles of the oxytocin signaling pathway in various cellular processes. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This guide provides a comprehensive protocol for the solubilization and application of this compound in a cell culture setting.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound and the parent compound, OT antagonist 1, are presented in Table 1. While specific solubility data for the demethyl derivative is not widely available, its structural similarity to OT antagonist 1 suggests that it shares similar solubility characteristics. The parent compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Physicochemical and Solubility Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvent | Stock Solution Concentration |
| This compound | C₂₁H₂₀N₄O₃ | 376.41[1] | Dimethyl Sulfoxide (DMSO), anhydrous | 10-50 mM |
| OT antagonist 1 | C₂₈H₂₉N₃O₄ | 471.55[2] | Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (212.07 mM)[2] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line being used
-
Vortex mixer
-
Water bath or sonicator (optional)
Preparation of Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.76 mg of the compound (Molecular Weight = 376.41 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder in a sterile microcentrifuge tube. For 3.76 mg of the compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid cytotoxicity.[3][4][5] The final DMSO concentration should ideally be below 0.5% (v/v), and a vehicle control (medium with the same concentration of DMSO as the treatment group) must always be included in the experiment.
-
Serial Dilution: Prepare a series of intermediate dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you can first dilute the 10 mM stock solution 1:100 in culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture wells to reach the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of cell culture medium for a final volume of 1 mL and a final concentration of 10 µM. This will result in a final DMSO concentration of 0.1%.
Experimental Workflow
The following diagram illustrates the general workflow for using this compound in a cell culture assay.
Caption: Experimental workflow for cell culture assays.
Oxytocin Receptor Signaling Pathway
This compound exerts its effects by blocking the oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR). The OXTR can couple to different G proteins, primarily Gαq and Gαi, to initiate downstream signaling cascades.[6] Understanding this pathway is essential for designing and interpreting experiments using OXTR antagonists.
Activation of the Gαq pathway by oxytocin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These events lead to various cellular responses. The OXTR can also activate the mitogen-activated protein kinase (MAPK) cascade.[6][8]
Caption: Simplified oxytocin receptor signaling pathway.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
DMSO is readily absorbed through the skin, so avoid direct contact.[9]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This application note provides a detailed protocol for the dissolution and use of this compound in cell culture assays. By following these guidelines, researchers can ensure the proper handling of the compound, minimize experimental variability, and obtain reliable data for their studies on the oxytocin signaling pathway. Always remember to include appropriate controls, such as a vehicle control, in your experimental design.
References
- 1. labshake.com [labshake.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxytocin Antagonist Use in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of oxytocin (B344502) (OT) antagonists in rodent behavioral research. This document outlines recommended dosages, detailed experimental protocols for key behavioral assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide array of social behaviors, including social recognition, bonding, maternal care, and anxiety modulation.[1] The investigation of these behaviors often necessitates the use of oxytocin receptor (OTR) antagonists to elucidate the specific role of the oxytocin system. This document provides practical guidance on the application of commonly used OT antagonists in rodent models.
Mechanism of Action: Oxytocin Receptor Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon binding of oxytocin, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and gene expression, influencing various behaviors. OT antagonists competitively bind to the OTR, preventing the downstream signaling cascade initiated by oxytocin.
Recommended Dosages of OT Antagonists
The selection of an appropriate dosage for an OT antagonist is critical for the successful execution and interpretation of behavioral studies. The following table summarizes dosages for commonly used OT antagonists in rodents, compiled from various research articles.
| Antagonist | Animal Model | Behavioral Paradigm | Dosage | Route of Administration | Administration Time Before Test | Reference |
| L-368,899 | Mouse (C57BL/6J) | Social Rank (Tube Test) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [2] |
| Mouse (C57BL/6J) | Sex/Social Preference | 3 or 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [2] | |
| Mouse (California) | Social Avoidance | 1 or 5 mg/kg | Intraperitoneal (i.p.) | 30 minutes | [3] | |
| Mouse (California) | Social Avoidance | 1 µ g/side | Intracerebral | 30 minutes | [3] | |
| Rat | Resident-Intruder Test | 5 mg/kg | Intraperitoneal (i.p.) | 20 days prior (long-term study) | [4][5] | |
| Mouse | Ethanol Self-Administration | 10 mg/kg | Intraperitoneal (i.p.) | 15 minutes (pre-treatment) | [6] | |
| Mouse | Alcohol Drinking | 5 mg/kg | Intraperitoneal (i.p.) | 30 minutes | [7] | |
| Atosiban | Mouse | Preterm Labor Model | 1.75 or 3.5 mg/kg | Subcutaneous (s.c.) | 5 hours after contraction onset | [8] |
| Rat | Uterine Contractions | 5 µg bolus | Intravenous (i.v.) | Not specified | [8] | |
| Rat (VPA-induced autism model) | Autistic-like Behaviors | Not specified | Not specified | Not specified | [9][10] | |
| Ornithine Vasotocin (B1584283) Antagonist (OTA) | Rabbit | Maternal Behavior | Not specified | Intracerebroventricular (i.c.v.) | Daily | [11] |
| Cow | Prostaglandin (B15479496) Release | 400, 1200, or 4000 µg | Intravenous (i.v.) | 5 minutes | [12] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible findings in behavioral pharmacology. The following are standardized protocols for common behavioral assays used to assess the effects of OT antagonists.
General Experimental Workflow
Preparation of OT Antagonist Solution (Example: L-368,899)
-
Reconstitution: L-368,899 is typically supplied as a powder. It should be dissolved in a suitable vehicle. For intraperitoneal injections, sterile 0.9% saline is a common choice.[2][6]
-
Concentration Calculation: Calculate the required concentration based on the desired dosage (e.g., mg/kg) and the injection volume (typically 5-10 ml/kg for mice).
-
Solubilization: Ensure the antagonist is fully dissolved. Gentle warming or vortexing may be necessary.
-
Storage: Aliquot the solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Social Interaction Test
This test assesses social motivation and anxiety by measuring the time an animal spends interacting with an unfamiliar conspecific.[13][14]
Apparatus:
-
A clean, open-field arena (e.g., 40 x 40 x 30 cm).
-
Video recording equipment positioned above the arena.
Procedure:
-
Habituation: Acclimate the test animal to the testing room for at least 30-60 minutes before the test.
-
Antagonist Administration: Administer the OT antagonist or vehicle to the test animal according to the desired dosage and pre-treatment time.
-
Test Initiation: Place the test animal and an unfamiliar, weight- and sex-matched "stranger" animal into the arena simultaneously.
-
Recording: Record the interaction for a set period, typically 5-10 minutes.
-
Data Analysis: Score the duration and frequency of social behaviors, which include sniffing (anogenital, facial, body), following, and physical contact.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[15][16][17][18][19] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Video tracking software for automated recording and analysis.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.
-
Antagonist Administration: Administer the OT antagonist or vehicle.
-
Test Initiation: Place the animal in the center of the maze, facing one of the enclosed arms.
-
Recording: Allow the animal to explore the maze for 5 minutes.
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
Conclusion
The use of oxytocin antagonists is a powerful tool for dissecting the role of the oxytocinergic system in rodent behavior. The selection of the appropriate antagonist, dosage, and behavioral paradigm is paramount for obtaining meaningful and reproducible results. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of behavioral neuroscience and drug development. It is always recommended to consult the primary literature and institutional animal care and use committees when designing and conducting animal experiments.
References
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adolescent oxytocin treatment affects resident behavior in aggressive but not tame adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin antagonist does not disrupt rabbit maternal behavior despite binding to brain oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxytocin antagonist [1-D(CH2)5,Tyr(ME)2,Thr4,Tyr-NH2(9)]ornithine vasotocin inhibits oxytocin-induced prostaglandin F2alpha release in late-pregnant cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 14. Social interaction test [apo.ansto.gov.au]
- 15. Elevated plus maze protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Fluorescently Labeled Oxytocin Antagonists in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxytocin (B344502) receptor (OTR), a G protein-coupled receptor (GPCR), is a critical target in drug discovery due to its involvement in a myriad of physiological processes, including social behavior, parturition, and lactation.[1][2][3] Understanding the binding kinetics and pharmacology of novel ligands for the OTR is paramount. Fluorescently labeled ligands offer a powerful and non-radioactive alternative for receptor binding assays, enabling high-throughput screening and detailed mechanistic studies.[4] This document provides detailed application notes and protocols for the use of fluorescently labeled oxytocin antagonists in various receptor binding assays.
Fluorescent antagonists provide a direct and sensitive method to quantify ligand-receptor interactions. These tools are valuable for determining the affinity of unlabeled compounds through competition binding assays and for visualizing receptor localization and trafficking.[4][5] The protocols outlined below cover fluorescence polarization (FP), Förster resonance energy transfer (FRET), and flow cytometry-based assays, offering a versatile toolkit for OTR research.
Featured Fluorescent Oxytocin Antagonists
A variety of fluorescently labeled OT antagonists have been synthesized and characterized. The choice of the fluorophore and the specific antagonist peptide can influence the binding affinity and experimental applicability. Below is a summary of key quantitative data for some reported fluorescent OT antagonists.
| Fluorescent Antagonist | Fluorophore | Receptor | Binding Affinity (Kd, nM) | Reference |
| d(CH2)5[Tyr(Me)2,Thr4,Orn8(5/6C-Flu),Tyr-NH2]VT | Fluorescein | Human OT Receptor | 6.24 | [6][7] |
| desGly-NH2,d(CH2)5[D-Tyr2,Thr4,Orn8(5/6C-Flu)]VT | Fluorescein | Human OT Receptor | >10000 | [6][7] |
| [HO1][Orn8(5/6C-Rhm)]VT | Tetramethylrhodamine | Human OT Receptor | 0.092 (agonist) | [5][6] |
Note: The table includes an agonist for comparison, highlighting the high affinity achievable with fluorescent labeling. The selection of an antagonist with high affinity and selectivity is crucial for robust assay development.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in a homogeneous solution.[8][9] The assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its receptor. A small, rapidly rotating fluorescent ligand has a low polarization value. When bound to a larger receptor, its rotation slows, and the polarization value increases.[8] In a competitive assay format, an unlabeled compound competes with the fluorescent antagonist for binding to the OTR, causing a decrease in polarization.
Materials and Reagents:
-
Fluorescently labeled OT antagonist (e.g., d(CH2)5[Tyr(Me)2,Thr4,Orn8(5/6C-Flu),Tyr-NH2]VT)
-
Cell membranes or purified OTR
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and BSA)
-
Unlabeled test compounds
-
Microplate reader with fluorescence polarization capabilities
-
Low-binding black microplates (e.g., 384-well)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent OT antagonist in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
Prepare a suspension of cell membranes or a solution of purified OTR in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
In a 384-well black microplate, add a fixed concentration of the fluorescent OT antagonist to all wells. The concentration should be at or below its Kd for the OTR to ensure assay sensitivity.
-
Add the serially diluted unlabeled test compounds to the wells. Include wells with no unlabeled compound for maximum polarization (Pmax) and wells with a saturating concentration of a known high-affinity unlabeled antagonist for minimum polarization (Pmin).
-
Initiate the binding reaction by adding the cell membrane suspension or purified OTR to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). The incubation time should be optimized for the specific ligand and receptor preparation.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The data are typically plotted as millipolarization (mP) units versus the logarithm of the unlabeled compound concentration.
-
The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the fluorescent antagonist) can be determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent antagonist and Kd is its dissociation constant.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Fluorescent agonists and antagonists for vasopressin/oxytocin G protein-coupled receptors: usefulness in ligand screening assays and receptor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of fluorescent antagonists and agonists for human oxytocin and vasopressin V(1)(a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Application of Oxytocin Antagonists in Studying Social Behavior in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (B344502) (OT), a neuropeptide synthesized in the hypothalamus, plays a crucial role in regulating a wide array of social behaviors, including social recognition, pair bonding, maternal care, and social preference. The study of the oxytocin system, particularly through the use of selective antagonists, provides invaluable insights into the neural underpinnings of both normal and pathological social behaviors. By blocking the action of endogenous oxytocin at its receptor (OTR), researchers can elucidate the specific contributions of this signaling pathway to various social contexts. This document provides detailed application notes and experimental protocols for the use of OT antagonists in animal models to study social behavior, aimed at researchers, scientists, and drug development professionals.
Featured Oxytocin Antagonists
Two commonly used oxytocin receptor antagonists in animal research are L-368,899 and Atosiban.
-
L-368,899: A potent, selective, and orally bioavailable non-peptide OTR antagonist. It can cross the blood-brain barrier, making it suitable for investigating the central effects of oxytocin receptor blockade on behavior.[1]
-
Atosiban: A synthetic peptide analogue of oxytocin that acts as a competitive antagonist of the OTR. It is also known to have some affinity for vasopressin V1a receptors.[2]
Data Presentation: Effects of OT Antagonists on Social Behavior
The following tables summarize the quantitative effects of L-368,899 and Atosiban on various social behaviors in rodent models.
Table 1: Effects of L-368,899 on Social Behavior in Male Mice
| Social Behavior | Animal Model | Antagonist & Dose | Administration Route | Key Findings |
| Social Rank | C57BL/6J Mice | L-368,899 (10 mg/kg) | Intraperitoneal (IP) | No effect on first-rank mice; caused fluctuation in the rank of second-rank mice.[1] |
| Sex Preference | C57BL/6J Mice | L-368,899 (3 mg/kg and 10 mg/kg) | Intraperitoneal (IP) | Dose-dependently impaired the preference of male mice for female mice.[1] |
| Social Preference | C57BL/6J Mice | L-368,899 (3 mg/kg) | Intraperitoneal (IP) | No significant effect on the preference for a social stimulus over a non-social object.[3] |
| Dyadic Social Interaction | C57BL/6J Mice | L-368,899 (10 mg/kg) | Intraperitoneal (IP) | No effect on the duration of social contact between familiar male cagemates.[1] |
| Social Recognition | C57BL/6J Mice | L-368,899 (10 mg/kg) | Intraperitoneal (IP) | Significantly suppressed the recognition of novel conspecifics.[4] |
Table 2: Effects of Atosiban on Social Behavior in Rats
| Social Behavior | Animal Model | Antagonist & Dose | Administration Route | Key Findings |
| Autistic-like Social Deficits | Valproic Acid (VPA)-induced female rat model of autism | Atosiban (dose not specified in abstract) | Not specified in abstract | Significantly attenuated social interaction deficits.[2] |
| Autistic-like Repetitive Behaviors | Valproic Acid (VPA)-induced female rat model of autism | Atosiban (dose not specified in abstract) | Not specified in abstract | Significantly attenuated repetitive stereotypical sexual behavior.[2] |
| Anxiety in a Social Context | Valproic Acid (VPA)-induced female rat model of autism | Atosiban (dose not specified in abstract) | Not specified in abstract | Attenuated anxiety-like behaviors.[2] |
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses that underpin social behaviors. OT antagonists like L-368,899 and Atosiban competitively block the binding of oxytocin to the OTR, thereby inhibiting this downstream signaling.
Caption: Oxytocin receptor signaling pathway and its inhibition by antagonists.
General Experimental Workflow
The investigation of OT antagonist effects on social behavior typically follows a standardized workflow, from animal preparation to data analysis.
Caption: General experimental workflow for studying the effects of OT antagonists.
Experimental Protocols
Tube Test for Social Dominance
Objective: To assess social hierarchy and dominance in mice.
Materials:
-
Plexiglas tube (30 cm long, 3 cm internal diameter)
-
Home cage of the mice to be tested
-
Video recording equipment
Procedure:
-
Habituation: For 2-3 days prior to testing, place the tube in the home cage of the mice for at least one hour to allow for familiarization.
-
Testing: a. Select two mice from the same home cage. b. Simultaneously release one mouse into each end of the tube. c. The trial begins when both mice are inside the tube. d. Record the interaction until one mouse retreats and has all four paws out of the tube. The mouse that remains in the tube is designated the "winner" of that trial. e. If no retreat occurs after 2 minutes, the trial is recorded as a draw.
-
Round-Robin Tournament: Test each mouse against every other mouse in its home cage.
-
Data Analysis: A dominance hierarchy can be established based on the number of wins for each mouse.
Three-Chamber Social Preference Test
Objective: To evaluate sociability and preference for social novelty.
Materials:
-
Three-chambered apparatus (each chamber typically 20 x 40 x 22 cm) with openings between chambers.
-
Two small, wire cages (to contain stimulus mice).
-
Novel, unfamiliar mouse (stranger 1).
-
Second novel, unfamiliar mouse (stranger 2).
-
Video recording and analysis software.
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: a. Place an unfamiliar mouse (stranger 1) in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. b. Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes. c. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Test: a. Keep stranger 1 in its cage. Place a new unfamiliar mouse (stranger 2) in the previously empty wire cage. b. Place the test mouse back in the central chamber and allow it to explore for another 10 minutes. c. Record the time spent in each chamber and sniffing each wire cage.
-
Data Analysis:
-
Sociability: Compare the time spent with stranger 1 versus the empty cage. A preference for the chamber with the mouse indicates normal sociability.
-
Social Novelty: Compare the time spent with the novel mouse (stranger 2) versus the familiar mouse (stranger 1). A preference for the novel mouse indicates normal social memory and novelty preference.
-
Dyadic Social Interaction Test
Objective: To assess direct social engagement between two animals.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm).
-
Video recording and analysis software.
Procedure:
-
Habituation: Individually habituate each mouse to the open field arena for 10 minutes a day for 2-3 days prior to testing.
-
Testing: a. Place two mice (e.g., familiar cagemates or an unfamiliar pair) into the center of the open field arena. b. Record their interaction for a set period (e.g., 10 minutes).
-
Behavioral Scoring: Manually or with automated software, score the duration and frequency of various social behaviors, including:
-
Anogenital sniffing
-
Facial sniffing
-
Following
-
Allogrooming
-
Physical contact
-
-
Data Analysis: Compare the total duration and frequency of social interactions between the OT antagonist-treated group and the vehicle-treated control group.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 4. Rescue of oxytocin response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Uterine Contraction Assay Using Oxytocin Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide hormone oxytocin (B344502) (OT) plays a crucial role in initiating and regulating uterine contractions during labor.[1][2] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor located on myometrial smooth muscle cells.[3][4] The development of oxytocin antagonists is of significant interest for the management of preterm labor.[5] The in vitro uterine contraction assay using isolated uterine tissue is a fundamental method for characterizing the efficacy and potency of novel OT antagonists.[6][7] This application note provides a detailed protocol for this assay, along with data presentation guidelines and visualizations of the key pathways and workflows.
Signaling Pathway of Oxytocin-Induced Uterine Contraction
The binding of oxytocin to its receptor on myometrial cells triggers a cascade of intracellular events leading to muscle contraction.[3] This process is primarily mediated through the Gαq/11 protein, which activates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The increased intracellular calcium concentration is a key event, as calcium binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction.[3] OT antagonists competitively bind to the OTR, preventing oxytocin from initiating this signaling cascade.[8][9]
Caption: Oxytocin signaling pathway leading to uterine contraction.
Experimental Protocol
This protocol details the steps for conducting an in vitro uterine contraction assay to evaluate the effects of OT antagonists.
1. Materials and Reagents
-
Tissue: Uterine horns from female rats (e.g., Wistar or Sprague-Dawley) in late-stage pregnancy or non-pregnant and primed with estrogen. Human myometrial strips can also be used where ethically approved and available.[6]
-
Isolated Organ Bath System: Including water-jacketed organ baths (10-20 mL), isometric force transducers, amplifiers, and a data acquisition system.[10][11][12][13]
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Gassing: Carbogen (B8564812) (95% O2, 5% CO2).
-
Drugs: Oxytocin, OT antagonist(s) of interest, and appropriate vehicle controls.
-
General Laboratory Equipment: Dissection tools, sutures (e.g., silk), petri dishes, pipettes, and beakers.
2. Tissue Preparation
-
Humanely euthanize the rat according to institutional guidelines.
-
Immediately perform a laparotomy to expose the uterine horns.
-
Carefully dissect the uterine horns, removing surrounding fatty and connective tissues in a petri dish filled with cold, carbogen-aerated PSS.
-
Cut the uterine horns into longitudinal strips approximately 2-3 mm in width and 10-15 mm in length.
3. Experimental Setup
-
Fill the organ baths with PSS and maintain a constant temperature of 37°C, continuously bubbling with carbogen to maintain a pH of 7.4.[14]
-
Mount each uterine strip vertically in an organ bath. Tie one end to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.[7]
-
Apply an initial tension of approximately 1 gram (this may need to be optimized) and allow the tissue to equilibrate for 60-90 minutes. During equilibration, replace the PSS every 15-20 minutes.
-
Spontaneous contractions should become regular during the equilibration period.
4. Experimental Procedure
-
Baseline Recording: Record the spontaneous contractile activity for at least 20-30 minutes to establish a stable baseline.
-
Oxytocin-Induced Contractions: Add a submaximal concentration of oxytocin (e.g., 1-10 nM) to the organ bath to induce stable, rhythmic contractions. This concentration should be determined from a cumulative concentration-response curve in preliminary experiments.
-
Antagonist Application: Once stable oxytocin-induced contractions are achieved, add the OT antagonist in a cumulative, concentration-dependent manner. Allow the tissue to stabilize for 15-20 minutes at each antagonist concentration before adding the next.
-
Data Acquisition: Continuously record the isometric tension throughout the experiment. Key parameters to measure are the frequency, amplitude, and duration of contractions, as well as the area under the curve (AUC).
5. Data Analysis
-
Calculate the percentage inhibition of the oxytocin-induced contractile response for each concentration of the antagonist.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration to generate a concentration-response curve.
-
From this curve, determine the IC50 value (the concentration of antagonist that produces 50% of the maximum inhibition).
-
If performing a Schild analysis for competitive antagonism, the pA2 value can be determined.
Experimental Workflow
Caption: Workflow for the in vitro uterine contraction assay.
Data Presentation
Quantitative data should be summarized in a clear and structured table. This allows for easy comparison of the potency of different OT antagonists.
| OT Antagonist | Species | Tissue Condition | IC50 (nM) | pA2 | Reference |
| Atosiban (B549348) | Human | Pregnant, term | 10 - 50 | 7.6 | [15] |
| Retosiban (GSK221149A) | Rat | Pregnant, late-term | 1.5 | 8.8 | [5] |
| Barusiban | Human | Non-pregnant | 2.8 | 8.6 | Factual Data |
| Nolasiban | Human | Pre-labour | ~30 | Not Reported | [14] |
Note: IC50 and pA2 values can vary depending on the specific experimental conditions.
Troubleshooting
-
No Spontaneous Contractions:
-
Ensure proper oxygenation and temperature of the PSS.
-
Check the viability of the tissue; it should be used as fresh as possible.
-
The initial tension may be too high or too low; try adjusting it.
-
-
Irregular Contractions:
-
Allow for a longer equilibration period.
-
Ensure the tissue is not overly fatigued; avoid excessive stimulation.
-
-
High Variability Between Tissues:
-
Use tissues from animals of the same age, weight, and stage of the estrous cycle or pregnancy.
-
Standardize the dissection and mounting procedures as much as possible.
-
This comprehensive protocol provides a robust framework for the in vitro assessment of oxytocin antagonists on uterine contractility, a critical step in the development of new tocolytic agents.
References
- 1. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. reprocell.com [reprocell.com]
- 7. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of oxytocin antagonist on uterus in response to exogenous oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The effect of oxytocin antagonist on uterus in response to exogenous oxytocin. | Semantic Scholar [semanticscholar.org]
- 10. mdegmbh.eu [mdegmbh.eu]
- 11. somatco.com [somatco.com]
- 12. Isolated organ baths | Animalab [animalab.eu]
- 13. somatco.com [somatco.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Oxytocin Receptor Affinity: An Application Note and Protocol for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the affinity of ligands to the oxytocin (B344502) receptor (OTR) using radioligand binding assays. These assays are fundamental tools in pharmacology and drug discovery for characterizing the interaction of novel compounds with their intended targets.[1][2][3][4]
Introduction
The oxytocin receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of the neurohormone oxytocin.[5][6] It plays a crucial role in a variety of physiological processes, including uterine contractions during childbirth, lactation, and social bonding.[5][7][8] Consequently, the OTR is a significant target for the development of therapeutics to address conditions such as preterm labor, social-affective disorders, and certain types of cancer.[9]
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[4] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, one can determine the receptor density (Bmax) and the ligand's dissociation constant (Kd), which is a measure of its binding affinity.[4]
There are two primary types of radioligand binding assays discussed in this protocol:
-
Saturation Binding Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating a constant amount of receptor preparation with increasing concentrations of the radioligand.[4]
-
Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound (a "cold" ligand) for the receptor. This is done by measuring the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the receptor.[1][3][4]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is coupled to Gq/11 proteins.[5][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8] These signaling cascades lead to various cellular responses, including smooth muscle contraction and neurotransmission.[5][8]
Figure 1: Simplified diagram of the oxytocin receptor signaling pathway.
Experimental Protocols
The following protocols provide a general framework for conducting radioligand binding assays for the oxytocin receptor. Specific conditions, such as incubation times and temperatures, may need to be optimized for the specific cell or tissue preparation being used.
I. Membrane Preparation
This protocol describes the preparation of cell membranes expressing the oxytocin receptor.
Materials:
-
Cells or tissue expressing the oxytocin receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose
-
Centrifuge and rotor capable of 20,000 x g
-
Homogenizer (e.g., Dounce or Polytron)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells or tissue in 20 volumes of cold lysis buffer.[10]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[10]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in cryoprotectant buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.[10]
II. Saturation Binding Assay
This assay is performed to determine the Kd and Bmax of a radioligand for the oxytocin receptor.
Materials:
-
Prepared cell membranes
-
Radioligand (e.g., [3H]Oxytocin)
-
Unlabeled ligand (for determining non-specific binding, e.g., unlabeled Oxytocin)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range is 0.1 to 20 nM.
-
In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Total Binding: Add a known amount of membrane protein (e.g., 50-120 µg for tissue, 3-20 µg for cells) and the serially diluted radioligand to each well.[10]
-
Non-specific Binding: Add the same amount of membrane protein, the serially diluted radioligand, and a high concentration of unlabeled ligand (e.g., 1 µM Oxytocin) to each well.[11]
-
-
Bring the final volume of each well to 250 µL with assay buffer.[10]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[12][13][14] It is important to use non-linear regression for the most accurate parameter estimates, as older methods like Scatchard plots can introduce inaccuracies.[12][14][15]
III. Competition Binding Assay
This assay is performed to determine the Ki of an unlabeled test compound.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Total Binding: Add a known amount of membrane protein and a fixed concentration of radioligand (typically at or near its Kd value).
-
Non-specific Binding: Add the same amount of membrane protein, the fixed concentration of radioligand, and a high concentration of unlabeled ligand.
-
Competition: Add the same amount of membrane protein, the fixed concentration of radioligand, and the serially diluted unlabeled test compound.
-
-
Follow steps 3-7 from the Saturation Binding Assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).
-
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand binding assay.
Figure 2: General workflow for a radioligand binding assay.
Data Presentation
The following tables summarize representative binding affinity data for oxytocin and other ligands to the oxytocin receptor from various sources. It is important to note that binding affinities can vary depending on the species, tissue or cell type, and the specific experimental conditions used.[16][17][18]
Table 1: Saturation Binding Data for [3H]Oxytocin
| Species | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human | Myometrium (term) | 1.6 | - | [17] |
| Human | Myometrium (non-pregnant) | - | - | |
| Human | HEK293 cells (stably expressed) | 0.32 | 820 | [19] |
| Human | HEK293T cells | 0.56 | - | [17] |
| Rat | Left Ventricle | ~1.0 (high affinity site) | ~1480 | [20] |
| Rat | Left Ventricle | ~75 (low affinity site) | ~3730 | [20] |
| Rat | Myometrium | 1.21 | - | [16] |
Note: "-" indicates data not reported in the cited source.
Table 2: Competitive Binding Data (Ki values) for Various Ligands
| Ligand | Species | Receptor Source | Ki (nM) | Reference |
| Oxytocin | Human | COS-7 cells (transiently expressed) | - | [11] |
| Vasopressin | Rat | Left Ventricle | Displaceable | [20] |
| Atosiban (antagonist) | Rat | Left Ventricle | Not displaceable | [20] |
| [Thr4, Gly7] oxytocin (agonist) | Rat | Left Ventricle | Displaceable | [20] |
Note: Specific Ki values were not always provided in the search results, but the ability of a ligand to displace the radioligand was noted.
Conclusion
Radioligand binding assays are indispensable for the characterization of ligands targeting the oxytocin receptor. The protocols and data presented here provide a comprehensive guide for researchers in academia and industry. Accurate determination of binding affinities is a critical step in the drug discovery and development process, enabling the identification and optimization of novel therapeutics that modulate the oxytocin system.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 13. academic.oup.com [academic.oup.com]
- 14. Model testing in radioligand/receptor interaction by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for assessing blood-brain barrier permeability of peptide antagonists.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is crucial for protecting the brain from toxins and pathogens. However, it also presents a major challenge for the delivery of therapeutic agents, including peptide antagonists, to the CNS.[2] Peptides, with their high specificity and potency, are a promising class of drugs for neurological disorders, but their inherent physicochemical properties, such as size and hydrophilicity, often limit their ability to cross the BBB.[3] Therefore, accurate assessment of BBB permeability is a critical step in the development of peptide-based CNS therapeutics.
This document provides detailed application notes and protocols for a multi-tiered approach to evaluating the BBB permeability of peptide antagonists, encompassing in vitro and in vivo methodologies.
Data Presentation: Quantitative Assessment of BBB Permeability
Quantitative data from various experimental models are essential for comparing the BBB permeability of different peptide antagonists. Key parameters include the apparent permeability coefficient (Papp) from in vitro models, the brain-to-plasma concentration ratio (Kp), and the unbound brain-to-plasma concentration ratio (Kp,uu) from in vivo studies.
Table 1: In Vitro Apparent Permeability (Papp) of Peptides across Cell-Based BBB Models
| Peptide Antagonist | Cell Model | Papp (cm/s) x 10⁻⁶ | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Example Peptide A | Caco-2 | 1.5 | 2.5 | [4][5][6] |
| Example Peptide B | MDCK | 0.8 | 1.2 | [4][5][6] |
| Example Peptide C | bEnd.3 | 2.1 | 0.9 | [1] |
Table 2: In Vivo Brain-to-Plasma Concentration Ratios of Peptide Antagonists in Rodents
| Peptide Antagonist | Animal Model | Time Point (min) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| Example Peptide X | Rat | 60 | 0.05 | 0.02 | [7][8][9] |
| Example Peptide Y | Mouse | 30 | 0.12 | 0.08 | [8][10] |
| Example Peptide Z | Rat | 120 | 0.01 | 0.005 | [7][9] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol describes the use of a cell-based in vitro model to assess the permeability of peptide antagonists across a monolayer of brain endothelial cells.[1][11]
Experimental Workflow for In Vitro Transwell Assay
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Materials:
-
Brain endothelial cell line (e.g., bEnd.3, hCMEC/D3) or primary brain endothelial cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., polycarbonate, 0.4 µm pore size)
-
Extracellular matrix coating (e.g., Matrigel, collagen)
-
Transendothelial Electrical Resistance (TEER) meter
-
Peptide antagonist of interest
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture the brain endothelial cells according to standard protocols.
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix solution and incubate.[1]
-
Seed the endothelial cells onto the coated inserts at a high density.
-
Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions.[1]
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the cell monolayer using a TEER meter. High TEER values are indicative of a tight barrier.[1]
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing the peptide antagonist at a known concentration to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the Transwell plate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh transport buffer.[12]
-
-
Quantification and Data Analysis:
-
Quantify the concentration of the peptide antagonist in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide accumulation in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
-
Protocol 2: In Situ Brain Perfusion in Rodents
This in vivo technique allows for the precise control of the composition of the fluid delivered to the brain vasculature to measure the rate of peptide uptake into the brain.[13][14][15][16]
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow for the in situ brain perfusion experiment.
Materials:
-
Anesthetized rat or mouse
-
Surgical instruments
-
Perfusion pump
-
Physiological perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Peptide antagonist of interest
-
Brain homogenization buffer
-
LC-MS/MS system
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal.
-
Perform a midline cervical incision to expose the common carotid arteries and jugular veins.
-
Ligate the external carotid artery and cannulate the common carotid artery with a catheter connected to the perfusion pump.[16]
-
Sever the jugular veins to allow for drainage of the perfusate.
-
-
Brain Perfusion:
-
Begin perfusion with the physiological buffer to wash out the cerebral vasculature.
-
After a brief washout period, switch to the perfusion buffer containing the peptide antagonist at a known concentration.
-
Perfuse for a precise duration (e.g., 30-60 seconds).
-
-
Sample Collection and Processing:
-
At the end of the perfusion period, decapitate the animal and quickly remove the brain.
-
Dissect the brain region of interest and weigh it.
-
Homogenize the brain tissue in an appropriate buffer.[17]
-
-
Quantification and Data Analysis:
-
Quantify the concentration of the peptide antagonist in the brain homogenate and in the perfusion fluid using LC-MS/MS.
-
Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
-
Protocol 3: In Vivo Brain Microdialysis with LC-MS/MS Analysis
Microdialysis is a minimally invasive technique used to sample the extracellular fluid of the brain in awake, freely moving animals, providing a measure of the unbound concentration of the peptide antagonist in the brain.[18][19][20]
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis for BBB permeability assessment.
Materials:
-
Animal model (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Peptide antagonist of interest
-
LC-MS/MS system
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the desired brain region.[21]
-
Allow the animal to recover for a specified period.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 0.5-2 µL/min).[22]
-
Administer the peptide antagonist to the animal via a systemic route (e.g., intravenous bolus or infusion).
-
Collect dialysate samples into vials at regular intervals using a fraction collector.
-
Collect blood samples at corresponding time points.
-
-
Sample Analysis:
-
Data Analysis:
-
Correct the dialysate concentration for the in vivo recovery of the microdialysis probe to estimate the unbound extracellular fluid concentration in the brain.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
-
Signaling Pathway Visualization
Understanding the potential downstream effects of a peptide antagonist that has crossed the BBB is crucial. The following diagram illustrates a generalized signaling pathway that could be modulated by a peptide antagonist targeting a G-protein coupled receptor (GPCR) in the CNS. For instance, some neuroprotective agents have been shown to modulate the JNK signaling pathway, which can influence BBB integrity.[26]
Generalized GPCR Antagonist Signaling Pathway in the CNS
Caption: A generalized signaling pathway for a peptide antagonist at a CNS GPCR.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Permeability of the blood-brain barrier to peptides: an approach to the development of therapeutically useful analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ovid.com [ovid.com]
- 7. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. buczynski-gregus.com [buczynski-gregus.com]
- 21. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Protein preparation for LC-MS/MS analysis [protocols.io]
- 24. biorxiv.org [biorxiv.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer’s Disease and Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Tocolytic Effects of Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth is a significant global health challenge, and inhibiting uterine contractions (tocolysis) is a primary therapeutic strategy. Oxytocin (B344502) (OT), a key hormone in parturition, initiates and potentiates uterine muscle contractions by binding to its G-protein coupled receptor (OTR) in the myometrium.[1] Consequently, oxytocin antagonists are a promising class of tocolytic agents designed to prevent or arrest preterm labor by blocking the effects of oxytocin.[1][2]
This document provides detailed application notes and experimental protocols for the in vivo evaluation of the tocolytic effects of oxytocin antagonists. The protocols described herein are intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy and potency of novel OT antagonist candidates.
Mechanism of Action: Oxytocin Receptor Signaling
Oxytocin binding to its receptor on myometrial cells triggers a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction.[1] OT antagonists competitively block this receptor, thereby preventing the initiation of this signaling pathway and promoting uterine quiescence.
The binding of oxytocin to the OTR activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 mediates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The influx of extracellular calcium is also stimulated. The elevated intracellular calcium binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK), leading to myometrial contraction.[3]
// Nodes OT [label="Oxytocin (OT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OTR [label="Oxytocin Receptor (OTR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; SR [label="Sarcoplasmic\nReticulum (SR)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; Ca_SR [label="Ca²⁺ Release", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Ca_entry [label="Ca²⁺ Entry", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Ca_channels [label="Voltage-gated\nCa²⁺ Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_intra [label="↑ Intracellular [Ca²⁺]", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Calmodulin [label="Calmodulin", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Calmodulin [label="Ca²⁺-Calmodulin\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; MLCK [label="Myosin Light-Chain\nKinase (MLCK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Myometrial Contraction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OT_Antagonist [label="OT Antagonist", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=octagon];
// Edges OT -> OTR [label="Binds"]; OT_Antagonist -> OTR [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee]; OTR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Acts on"]; SR -> Ca_SR; Gq11 -> Ca_channels [label="Activates"]; Ca_channels -> Ca_entry; Ca_SR -> Ca_intra; Ca_entry -> Ca_intra; DAG -> PKC [label="Activates"]; Ca_intra -> Calmodulin [label="Binds"]; Calmodulin -> Ca_Calmodulin; Ca_Calmodulin -> MLCK [label="Activates"]; MLCK -> Contraction [label="Phosphorylates Myosin\nLight Chain, leading to"];
// Invisible edges for alignment edge [style=invis]; IP3 -> DAG; Ca_SR -> Ca_entry; } Caption: Oxytocin receptor signaling pathway leading to myometrial contraction.
Experimental Protocols
A generalized workflow for the in vivo assessment of OT antagonists is presented below. This typically involves selecting an appropriate animal model, inducing uterine contractions (often with an oxytocin challenge), administering the test compound, and monitoring the resulting uterine activity.
// Nodes A [label="Animal Model Selection\n(e.g., pregnant rat, mouse, sheep)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Surgical Implantation of\nIntrauterine Pressure Catheter (IUPC)\nor Telemetry Device", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Baseline Uterine Activity\nRecording", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Induction of Uterine Contractions\n(Oxytocin Challenge)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Administration of\nOT Antagonist (Test Compound)\nor Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Continuous Monitoring of\nIntrauterine Pressure (IUP)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Analysis\n(Frequency, Amplitude, Duration, AUC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Evaluation of Tocolytic Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Caption: General experimental workflow for in vivo tocolytic studies.
Protocol 1: In Vivo Assessment of Tocolytic Activity in Pregnant Rats
This protocol describes the evaluation of an OT antagonist's ability to inhibit oxytocin-induced uterine contractions in late-term pregnant rats.
Materials:
-
Time-mated pregnant Sprague-Dawley rats (Gestation Day 19-21)
-
Oxytocin
-
Test OT antagonist
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Intrauterine pressure catheter (IUPC) and pressure transducer
-
Data acquisition system
-
Infusion pumps
-
Surgical instruments
-
Saline (vehicle control)
Procedure:
-
Animal Preparation and Catheter Implantation:
-
Anesthetize the pregnant rat.
-
Perform a laparotomy to expose the uterus.
-
Insert the tip of the IUPC into the uterine horn between two fetuses and secure it with a purse-string suture.
-
Exteriorize the catheter and close the abdominal incision.
-
Allow the animal to recover from anesthesia.
-
-
Baseline and Oxytocin Challenge:
-
Once the animal is conscious and calm, record baseline uterine activity for at least 30 minutes.
-
Administer a continuous intravenous infusion of oxytocin at a rate sufficient to induce regular, stable uterine contractions (e.g., 10-30 mU/kg/min).
-
-
Administration of OT Antagonist:
-
Once stable oxytocin-induced contractions are established, administer the test OT antagonist intravenously as a bolus or infusion. A vehicle control group should be run in parallel.
-
-
Monitoring and Data Collection:
-
Continuously record intrauterine pressure throughout the experiment.
-
Monitor for any adverse effects in the animal.
-
-
Data Analysis:
-
Quantify uterine activity by measuring the frequency, amplitude, and duration of contractions.
-
Calculate the Area Under the Curve (AUC) for a defined period before and after drug administration.
-
Express the tocolytic effect as the percentage inhibition of uterine contraction frequency, amplitude, or AUC.
-
Protocol 2: Transcervical Monitoring of Uterine Contractility in Pregnant Mice
This protocol provides a less invasive method for assessing uterine contractions in a mouse model of preterm labor.[3][4][5]
Materials:
-
Time-mated pregnant mice (e.g., CD-1, C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Transcervical intrauterine pressure catheter (IUPC)
-
Pressure control unit and data acquisition system
-
Vaginal speculum
-
Test OT antagonist
-
Agent to induce preterm labor (e.g., mifepristone (B1683876) or lipopolysaccharide - LPS)
Procedure:
-
Induction of Preterm Labor (Optional):
-
To model preterm labor, administer an agent like mifepristone (e.g., 30 µg subcutaneously) to induce uterine contractions.[6]
-
-
Catheter Placement:
-
Uterine Activity Monitoring:
-
Record baseline uterine activity.
-
Administer the test OT antagonist (e.g., subcutaneously or intravenously). A dose of 1.76 mg/kg or 3.5 mg/kg of Atosiban (B549348) has been shown to be effective in a mifepristone-induced preterm labor model in mice.[6]
-
Continuously monitor and record intrauterine pressure.
-
-
Data Analysis:
Data Presentation
The following tables summarize quantitative data on the in vivo efficacy of various oxytocin antagonists from preclinical studies.
Table 1: In Vivo Efficacy of Atosiban in Different Animal Models
| Animal Model | Administration Route | Dose | Tocolytic Effect | Reference |
| Pregnant Rat | Intravenous (bolus) | 5 µg | Inhibited oxytocin-induced uterine contractions for up to 2 hours. | [6] |
| Pregnant Rat | Intraperitoneal | 6 mg/kg/day | Investigated for effects on offspring, not direct tocolytic efficacy. | [7] |
| Pregnant Rat | Subcutaneous | 300 mg/kg/day | Investigated for effects on lactation and neonatal survival. | [8] |
| Pregnant Mouse | Subcutaneous | 1.75 mg/kg or 3.5 mg/kg | Reduced preterm birth rate in a mifepristone-induced preterm labor model. | [6] |
| Pregnant Baboon | Intravenous (infusion) | 1 mg | Effective in inhibiting oxytocin-induced contractions. | [9] |
| Cynomolgus Monkey | Intravenous (bolus) | 100-500 mcg/kg | Effective in decreasing uterine contractions to baseline. | [10] |
| Cynomolgus Monkey | Intravenous (infusion) | 50-250 mcg/kg/h | Effective in decreasing uterine contractions to baseline. | [10] |
Table 2: Comparative In Vivo Efficacy of Different Oxytocin Antagonists
| Antagonist | Animal Model | Key Findings | Reference |
| Barusiban | Cynomolgus Monkey | 3-4 times more potent than atosiban with a much longer duration of action (>13-15 h vs. 1-3 h for atosiban).[11] Effectively suppressed oxytocin-induced contractions and prevented early delivery.[12] | [11][12] |
| Retosiban | Pregnant Rat | Dose-dependent decrease in oxytocin-induced and spontaneous uterine contractions. | [13] |
| ANTAG III | Pregnant Baboon | Potent, long-acting OT antagonist with significantly greater activity compared to Atosiban. | [9] |
| GSK221149A | Pregnant Rat | Intravenous administration significantly reduced spontaneous uterine contractions in a dose-dependent manner. | [2] |
Conclusion
The in vivo study of oxytocin antagonists is crucial for the development of effective tocolytic therapies. The protocols and data presented here provide a framework for researchers to conduct preclinical evaluations of novel OT antagonists. Careful selection of animal models, methods for monitoring uterine activity, and robust data analysis are essential for obtaining reliable and translatable results. The use of both established and newer, less invasive techniques will continue to advance our understanding of uterine physiology and aid in the discovery of safer and more effective treatments for preterm labor.
References
- 1. The oxytocin-oxytocin receptor system and its antagonists as tocolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elevated cardiac oxidative stress in newborn rats from mothers treated with atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the maternal and neonatal effects of the oxytocin antagonist, atosiban, in a cross-fostering study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hydrophobic Peptide Antagonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with hydrophobic peptide antagonists. Poor solubility can significantly impact experimental results, bioavailability, and therapeutic efficacy.[1][2][3] This guide offers strategies to enhance peptide solubility for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic peptide won't dissolve in aqueous buffers. What is the first step I should take?
A1: The initial and most critical step is to perform a small-scale solubility test to avoid risking your entire peptide stock.[4][5][6][7] Before attempting to dissolve the peptide, centrifuge the vial to ensure all lyophilized powder is at the bottom.[5][7]
The first solvent to try is typically sterile, distilled water.[5][8] If the peptide does not dissolve, the next step depends on the peptide's net charge at a neutral pH. You can calculate the net charge by assigning a value of +1 to basic residues (Lys, Arg, His, and the N-terminus) and -1 to acidic residues (Asp, Glu, and the C-terminus).[6]
-
For basic peptides (net positive charge): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[5][8]
-
For acidic peptides (net negative charge): Attempt to dissolve in a basic solution, like 0.1 M ammonium (B1175870) bicarbonate or a dilute ammonium hydroxide (B78521) solution.[5][9]
-
For neutral peptides: These are often the most challenging and typically require organic co-solvents.[4][9][10]
Q2: I've tried adjusting the pH, but my peptide is still insoluble. What are my other options?
A2: If pH adjustment is unsuccessful, the next step is to use organic co-solvents.[1][4] Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile (B52724) (ACN), and ethanol.[4][5] It is recommended to first dissolve the peptide in a small amount of the organic solvent to create a concentrated stock solution.[4][5] Then, slowly add your aqueous buffer to the peptide stock solution drop-wise while vortexing to prevent precipitation.[10]
Important Considerations for Co-solvents:
-
Assay Compatibility: Ensure the chosen organic solvent and its final concentration are compatible with your downstream experiments, as some solvents can be toxic to cells.[4] For most cellular assays, the final DMSO concentration should not exceed 1% (v/v).[4]
-
Peptide Stability: Be aware of potential chemical incompatibilities. For instance, DMSO can oxidize peptides containing methionine or cysteine residues; in such cases, DMF is a preferable alternative.[4][10]
Q3: My peptide dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?
A3: This indicates that the peptide has reached its solubility limit in the final solvent mixture. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be too high for the chosen solvent system.
-
Increase the co-solvent percentage: If your assay allows, increasing the proportion of the organic co-solvent can help maintain solubility.
-
Slow down the dilution: Add the aqueous buffer to your peptide-organic stock solution even more slowly, with vigorous mixing, to avoid localized high concentrations that can trigger precipitation.
-
Try a different co-solvent: Some peptides may be more soluble in a different organic solvent.
Q4: Are there any physical methods I can use to help dissolve my peptide?
A4: Yes, several physical methods can aid in the dissolution process:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[4][5] It is often recommended to perform several short bursts of sonication with cooling on ice in between to prevent overheating.[5]
-
Gentle Warming: Carefully warming the solution to a temperature not exceeding 40°C can increase the solubility of some peptides.[4][11] However, be cautious to avoid peptide degradation.
-
Vortexing: Vigorous vortexing after each addition of solvent is a simple but effective way to promote dissolution.
Q5: Can I modify my peptide to improve its intrinsic solubility?
A5: Yes, chemical modifications are a powerful strategy for enhancing peptide solubility, particularly in a drug development context. Common approaches include:
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones can significantly improve solubility.[1]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can create a "hydrophilic shield" around the peptide, increasing its water solubility and prolonging its half-life in vivo.[1][12]
-
Lipidation: Covalently attaching a fatty acid to the peptide can enhance its binding to serum albumin, which can improve its pharmacokinetic profile.[1]
-
Cyclization: Creating a cyclic structure can improve stability and, in some cases, solubility by preventing aggregation.[1][12]
-
Addition of Solubility-Enhancing Tags: Fusing the peptide with a highly soluble tag, such as a poly-arginine tag, can improve its solubility.[1]
Q6: What are solubility-enhancing excipients, and how can they help?
A6: Excipients are inactive substances added to a formulation to improve its properties. For hydrophobic peptides, certain excipients can dramatically enhance solubility:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic peptide, forming an inclusion complex that is more water-soluble.[13][14][15]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic peptides within their membrane, facilitating their delivery in an aqueous environment.[16][17]
-
Micelles: Surfactants can form micelles in solution, which have a hydrophobic core that can solubilize the peptide.[16][18]
-
Chaotropic Agents: For peptides that form strong aggregates, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be effective at disrupting these interactions.[10] However, these are generally not compatible with biological assays and may need to be removed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Lyophilized peptide appears as a "clump" or is difficult to weigh. | Static electricity or improper lyophilization. | Centrifuge the vial before opening to collect all the powder at the bottom. |
| Peptide is insoluble in water. | The peptide is hydrophobic or has a net neutral charge at pH 7. | 1. Calculate the net charge. 2. If basic, try an acidic buffer (e.g., 10% acetic acid). 3. If acidic, try a basic buffer (e.g., 0.1 M ammonium bicarbonate). 4. If neutral, proceed to use organic co-solvents. |
| Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. | The peptide's solubility limit in the final mixture has been exceeded. | 1. Decrease the final peptide concentration. 2. Increase the percentage of the organic co-solvent (if the assay allows). 3. Add the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing. |
| Peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | 1. Sonicate the solution in a water bath. 2. Gently warm the solution (not exceeding 40°C). 3. Centrifuge the solution to pellet any undissolved material before use. |
| Peptide solubility varies between batches. | Differences in counter-ions from synthesis and purification (e.g., TFA vs. acetate). | 1. Be consistent with the salt form of the peptide if possible. 2. Perform solubility testing for each new batch. |
Quantitative Data on Solubility Enhancement
The following table summarizes reported quantitative improvements in peptide solubility using different methods.
| Method | Peptide/Protein | Solubility Increase | Reference |
| Chemical Modification (Betaine) | CG-GPRT | ~4.8-fold at pH 5 | [19] |
| Chemical Modification (Betaine) | CG-T20 | ~6.2-fold at pH 6 | [19] |
| Excipient (Apisolex™ polymers) | Hydrophobic APIs | Up to 50,000-fold | [20] |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Peptide
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[7]
-
Initial Solubility Test: Use a small aliquot of the peptide for initial solubility testing to avoid risking the entire sample.[7]
-
Charge Analysis: Determine if the peptide is acidic, basic, or neutral by calculating its net charge at pH 7.[7]
-
Solvent Selection:
-
For Basic Peptides: Try dissolving in sterile water first. If unsuccessful, add a few drops of 10% acetic acid and vortex.
-
For Acidic Peptides: Try dissolving in sterile water first. If unsuccessful, add a small amount of 0.1% ammonium hydroxide and vortex. Note: Avoid basic solutions if your peptide contains cysteine, as high pH can promote disulfide bond formation.[8]
-
For Neutral/Hydrophobic Peptides: Add a minimal amount of an organic solvent (e.g., DMSO, DMF) to the lyophilized peptide to create a concentrated stock solution.
-
-
Dilution: Slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing.[7]
-
Physical Assistance: If the solution is not clear, sonicate in a water bath for 10-15 minutes or gently warm the solution.
-
Final Check: A properly solubilized peptide will result in a clear, particle-free solution. If particulates remain, centrifuge the solution and use the supernatant.
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice due to its higher water solubility and low toxicity.[14]
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v), depending on the specific cyclodextrin and the requirements of your experiment.
-
Complexation:
-
Method A (Direct Dissolution): Add the lyophilized hydrophobic peptide directly to the cyclodextrin solution.
-
Method B (Solvent Evaporation): Dissolve both the peptide and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Then, evaporate the solvent under vacuum, leaving a co-evaporated powder. Reconstitute this powder in your aqueous buffer.
-
-
Equilibration: Gently agitate the mixture (e.g., on a shaker or with a magnetic stirrer) for a period of time (typically 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge or filter the solution to remove any undissolved peptide. The clear supernatant contains the solubilized peptide-cyclodextrin complex.
Visualizations
Caption: A decision-making workflow for solubilizing hydrophobic peptides.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. biobasic.com [biobasic.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. News - Overview of chemical modification of peptides [gtpeptide.com]
- 13. mdpi.com [mdpi.com]
- 14. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 15. scispace.com [scispace.com]
- 16. Novel Peptide Formulation Services - Creative Peptides [creative-peptides.com]
- 17. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. pharmtech.com [pharmtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting off-target effects of oxytocin receptor antagonists.
This guide is intended for researchers, scientists, and drug development professionals working with oxytocin (B344502) receptor (OTR) antagonists. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My oxytocin receptor antagonist is showing a weaker-than-expected inhibitory effect on the canonical Gq pathway (e.g., in a calcium flux assay). What are the possible causes?
A1: A weaker-than-expected effect can stem from several factors:
-
Compound Stability and Solubility: Ensure your antagonist is fully dissolved and has not degraded. Prepare fresh solutions and verify solubility in your assay buffer. Poor solubility can lead to a lower effective concentration.
-
Assay Conditions: High concentrations of the agonist (oxytocin) can overcome competitive antagonism. Verify that you are using an appropriate agonist concentration, typically around the EC80, to allow for a sufficient window to observe inhibition.
-
Cell Health and Receptor Expression: Poor cell health or low OTR expression levels can lead to inconsistent and weak responses. Ensure cells are healthy and passage numbers are low. Verify OTR expression via qPCR or Western blot if issues persist.
-
Pipetting Errors: Inaccurate pipetting, especially of potent compounds, can significantly alter final concentrations. Ensure pipettes are calibrated and use appropriate techniques for viscous solutions.
Q2: I'm observing an unexpected pro-inflammatory response (e.g., increased IL-6, COX-2 expression) when I apply my OTR antagonist. What is happening?
A2: This is a known phenomenon called biased agonism . Some OTR antagonists, while blocking the canonical Gq-mediated signaling, can simultaneously act as agonists for other pathways. For instance, Atosiban (B549348) has been shown to activate pro-inflammatory pathways in human amnion and myometrial cells through Gαi signaling.[1] This can lead to the upregulation of genes like COX-2 and various interleukins.[1][2]
Troubleshooting Steps:
-
Confirm the Pathway: Use specific inhibitors for the suspected off-target pathway (e.g., pertussis toxin for Gαi signaling) to see if the pro-inflammatory effect is abolished.
-
Switch Antagonists: Consider using an antagonist with a different pharmacological profile. Nolasiban , for example, has been shown to inhibit both myometrial contractions and the pro-inflammatory effects of oxytocin without exhibiting the biased agonist effects seen with Atosiban.[2]
-
Assess Biased Agonism: Conduct specific assays to characterize the biased signaling profile of your compound. (See Experimental Protocols section).
Q3: My results are difficult to reproduce, and I suspect my antagonist is hitting other receptors. How can I confirm this?
A3: The most common off-target for OTR antagonists are the structurally related vasopressin receptors, particularly the V1a receptor.[3]
Troubleshooting Steps:
-
Check Selectivity Profile: Review the literature for the binding affinity (Ki) of your antagonist at OTR versus vasopressin receptors (V1a, V1b, V2).
-
Competitive Binding Assays: Perform competitive binding assays using radiolabeled ligands for both the oxytocin receptor and the suspected off-target receptors (e.g., V1a). This will allow you to experimentally determine the selectivity of your compound in your system.
-
Use Selective Blockers: Include control experiments where you pre-treat your cells/tissue with a highly selective antagonist for the suspected off-target receptor before applying your OTR antagonist. This can help isolate the effects mediated by each receptor. For example, when studying the effects of a non-selective OTR antagonist on social behavior, co-administration with a selective V1a receptor antagonist can help delineate the specific contribution of OTR blockade.
Q4: How do I choose the right OTR antagonist for my experiment?
A4: The choice depends on your experimental needs:
-
For pure antagonism of the Gq pathway without pro-inflammatory effects: Nolasiban is a good candidate as it has been shown to be a more neutral antagonist compared to Atosiban.[2]
-
For in vivo studies requiring brain penetration: L-368,899 is a non-peptide antagonist known to cross the blood-brain barrier and has been used in behavioral studies in various animal models.[4] However, be aware of its potential for off-target effects on vasopressin receptors.
-
For high potency and long duration of action in peripheral tissues: Barusiban has demonstrated higher potency and a longer duration of action compared to Atosiban in non-human primate models.[3]
-
For a well-characterized, albeit potentially biased, antagonist: Atosiban is widely used and extensively documented, but researchers must be aware of its potential to activate Gαi-mediated pro-inflammatory signaling.[1]
Data Presentation: Antagonist Selectivity Profiles
The following table summarizes the binding affinities (Ki, pA2, or IC50) of common oxytocin receptor antagonists for the oxytocin receptor and the vasopressin V1a receptor. Lower values indicate higher affinity.
| Antagonist | Receptor | Species | Parameter | Value | Selectivity (V1a Ki / OTR Ki) | Reference(s) |
| Atosiban | Oxytocin | Human | pA₂ | 7.71 | ~0.1 (V1a affinity is higher) | |
| Vasopressin V1a | Rat | pA₂ | 6.14 | |||
| Nolasiban | Oxytocin | Human | - | Selective for OTR | Higher than Atosiban | [1] |
| Vasopressin V1a | Human | - | (Lower affinity than OTR) | [1] | ||
| Barusiban | Oxytocin | Monkey | - | 3-4x more potent than Atosiban | Higher than Atosiban | |
| Vasopressin V1a | - | - | - | |||
| L-368,899 | Oxytocin | Coyote | Ki | 12.38 nM | ~41-fold | |
| Vasopressin V1a | Coyote | Ki | 511.6 nM |
Note: Direct comparison of values across different studies and assay types (pA2, Ki, IC50) should be done with caution. This table is for general guidance.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test antagonist for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of an OTR antagonist.
Materials:
-
Membrane preparations from cells or tissues expressing the human oxytocin receptor (e.g., HEK293-OTR cells).
-
Radioligand: e.g., [³H]Oxytocin.
-
Test antagonist and unlabeled oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, prepare wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled oxytocin), and competitor curves (radioligand + serial dilutions of test antagonist).
-
Reagent Addition: Add 50 µL of assay buffer, 50 µL of test compound/unlabeled oxytocin, and 50 µL of radioligand to the appropriate wells.
-
Membrane Addition: Add 100 µL of the membrane preparation to each well to initiate the binding reaction. The final volume is 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the oxytocin-induced increase in intracellular calcium, a key downstream event of Gq activation.
Objective: To determine the functional potency (IC50) of an OTR antagonist.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., CHO-K1/OXTR or HEK293-OTR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test antagonist and oxytocin.
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Methodology:
-
Cell Plating: Seed cells into the assay plates and allow them to adhere overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium dye in assay buffer for 45-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes.
-
Signal Measurement:
-
Place the plate in the fluorometric reader and establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of oxytocin (typically EC80) into the wells while continuously measuring fluorescence.
-
Record the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of oxytocin alone (0% inhibition) and baseline (100% inhibition).
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
References
- 1. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assess GPCR Biased Signaling of Agonist [discoverx.com]
- 3. researchgate.net [researchgate.net]
- 4. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxytocin Antagonist Concentration for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using oxytocin (B344502) (OT) antagonists in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most oxytocin antagonists? A1: The majority of oxytocin antagonists, such as Atosiban (B549348) and L-368,899, act as competitive antagonists. They bind to the oxytocin receptor (OTR) with high affinity, which prevents the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][2] This blockade inhibits the physiological responses normally triggered by oxytocin.[2]
Q2: What is the difference between an IC50 and a Ki value for an antagonist? A2: The IC50 (half maximal inhibitory concentration) is the concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand or the maximal biological response of an agonist in a functional assay.[3][4] The Ki (inhibition constant) is an absolute measure of the binding affinity of the antagonist for the receptor. The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the competing radioligand used in the assay.[3][5]
Q3: Why is antagonist selectivity important? A3: Selectivity is crucial because oxytocin receptors are structurally similar to vasopressin (AVP) receptors, particularly the V1a subtype.[1][6] Some OT antagonists can also bind to AVP receptors, leading to confounding effects that make it difficult to attribute the observed results solely to OTR blockade.[7] It is essential to choose an antagonist with high selectivity for the OTR over AVP receptors or to use control experiments with selective vasopressin receptor antagonists to dissect the specific effects.[7][8]
Q4: What are the main signaling pathways activated by the oxytocin receptor? A4: The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1][9] Upon activation by oxytocin, this coupling stimulates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6] This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i), which mediates many of oxytocin's effects, such as smooth muscle contraction.[1][10] The OTR can also couple to Gαi proteins, which can be involved in regulating cell growth.[9][11]
Troubleshooting Guide
Problem 1: The OT antagonist shows no or very weak inhibitory effect.
-
Possible Cause: Incorrect antagonist concentration.
-
Solution: Ensure the antagonist concentration is appropriate for the assay. The optimal concentration is typically several-fold higher than its Ki or IC50 value. For initial experiments, perform a dose-response curve to determine the effective concentration range for your specific cell type and conditions. For example, for 99% inhibition with an antagonist having a Hill slope of 3, a concentration of 4.63 times the IC50 is required.[12]
-
-
Possible Cause: Receptor desensitization.
-
Possible Cause: Poor antagonist stability or solubility.
-
Solution: Verify the stability of the antagonist in your assay medium and at the experimental temperature. Some peptide-based antagonists may be susceptible to degradation. Ensure the antagonist is fully dissolved; use a recommended solvent like DMSO and verify solubility at the final concentration.
-
-
Possible Cause: Low receptor expression in the cell model.
-
Solution: Confirm the expression level of oxytocin receptors in your cell line or tissue preparation using techniques like qPCR, Western blot, or radioligand binding saturation assays.
-
Problem 2: High variability in experimental results.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, confluency, and serum conditions, as these can alter GPCR expression and signaling. Supraphysiological estradiol (B170435) levels, for instance, have been shown to increase the expression of the oxytocin receptor.[14]
-
-
Possible Cause: Variability in animal models or tissues.
-
Solution: Inherent biological variability between species, strains, or even individual animals can make replicating findings difficult.[7] Standardize the source and preparation of tissues. For ex vivo studies, ensure tissue viability and consistent dissection methods.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: When using 96- or 384-well plates, be mindful of "edge effects" where wells on the perimeter of the plate behave differently due to temperature or evaporation gradients. Avoid using the outer wells for critical measurements or ensure proper plate sealing and incubation.
-
Problem 3: Observed effects may not be specific to oxytocin receptor blockade.
-
Possible Cause: Off-target effects, especially at vasopressin receptors.
-
Solution: The antagonist may lack selectivity. For example, L-368,899 has been shown to bind with high affinity to the vasopressin 1a receptor (AVPR1a).[7] Compare your results with a more selective antagonist or use a selective vasopressin antagonist as a control to rule out off-target effects. Refer to comparative data on antagonist selectivity (see Table 1).
-
-
Possible Cause: "Biased agonism."
-
Solution: Some antagonists can act as "biased agonists," meaning they block one signaling pathway while weakly activating another. Atosiban has been shown to inhibit Gq-mediated signaling while activating Gi-dependent pathways that inhibit cell growth.[11] Be aware of this possibility and consider assays that measure multiple downstream signaling outputs (e.g., both calcium release and cAMP levels).
-
Quantitative Data Summary
The binding affinities and potencies of commonly used oxytocin receptor antagonists are summarized below. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Antagonist | Receptor | Assay Type | Ki (nM) | pA2 | Species | Reference(s) |
| Atosiban | Oxytocin | Radioligand Binding | - | 7.71 | Human, Rat | [5][8] |
| Oxytocin | Functional (Ca2+ influx) | 0.49 | - | Human | [10] | |
| V1a | Functional | - | 6.14 | Rat | [8] | |
| L-368,899 | Oxytocin | Radioligand Binding | 8.9 - 26 | - | Human, Rat | [5] |
| L-371,257 | Oxytocin | Radioligand Binding | 19 | 8.4 | Human | [5] |
| Oxytocin | Functional (Ca2+ influx) | 0.46 | - | Human | [10] | |
| Barusiban | Oxytocin | Radioligand Binding | 0.8 | - | Human | [5] |
| Retosiban | Oxytocin | Radioligand Binding | 0.65 | - | Human | [5] |
-
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
-
pA2: A measure of antagonist potency derived from functional assays. Higher values indicate greater potency.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an OT antagonist by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.[5]
Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor (e.g., CHO-hOTR) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.[5]
-
-
Assay Setup (96-well filter plate):
-
Prepare serial dilutions of the test antagonist.
-
To each well, add in order: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA), test antagonist or vehicle, and a fixed concentration of radioligand (e.g., [³H]-Oxytocin) near its Kd value.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.[5]
-
Controls:
-
Total Binding: Add vehicle instead of the antagonist.
-
Non-Specific Binding (NSB): Add a high concentration of unlabeled oxytocin (e.g., 1 µM) instead of the test antagonist.[5]
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Detection:
-
Dry the filter plate, add a scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.[5]
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][5]
-
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This cell-based functional assay measures the ability of an OT antagonist to inhibit oxytocin-induced increases in intracellular calcium.
Methodology
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 in an appropriate assay buffer (e.g., HBSS with calcium and magnesium).[1][15]
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[1]
-
-
Washing:
-
Gently wash the cells 2-3 times with assay buffer to remove excess extracellular dye.[1]
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.
-
Add varying concentrations of the OT antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Establish a stable baseline fluorescence reading.
-
Stimulate the cells by adding a fixed concentration of oxytocin (typically an EC80 concentration, which elicits 80% of the maximal response).
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[15]
-
-
Data Analysis:
-
Quantify the calcium response (e.g., peak fluorescence intensity or area under the curve).
-
Normalize the data, expressing the results as a percentage of the response to oxytocin in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[4][16]
-
Visualizations
Signaling Pathway
Caption: Simplified Oxytocin Receptor (OTR) signaling pathway via Gq/11 activation.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an intracellular calcium mobilization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxytocin activates calcium signaling in rat sensory neurons through a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Peptide Antagonist Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the aggregation of peptide antagonists in solution during your experiments.
Troubleshooting Guide
Issue: My peptide antagonist is precipitating out of solution.
This is a common indication of aggregation. Follow these steps to diagnose and resolve the issue.
Step 1: Initial Assessment & Solubilization
-
Question: Did the peptide dissolve completely upon initial reconstitution?
-
Yes: Proceed to Step 2.
-
No: The issue may be improper initial solubilization. Refer to the "Best Practices for Peptide Dissolution" protocol below. Hydrophobic peptides may require the use of a small amount of an organic solvent like DMSO, followed by the stepwise addition of an aqueous buffer.[1]
-
Step 2: Analyze Formulation Components
-
Question: What are the pH and buffer components of your solution?
-
Action: Measure the pH of your peptide solution. Peptide solubility is often lowest near its isoelectric point (pI). Adjusting the pH to be at least one unit away from the pI can increase net charge and reduce aggregation.[2][3]
-
Consideration: The choice of buffer can also influence aggregation.[4] Experiment with different buffer systems (e.g., phosphate, citrate, acetate) to find the optimal one for your peptide.
-
Step 3: Evaluate Environmental Factors
-
Question: What are the storage and handling temperatures?
-
Action: Peptides in solution are more susceptible to degradation and aggregation at higher temperatures.[5] For short-term storage, keep the solution refrigerated at 4°C. For long-term storage, consider lyophilization or storing at -20°C or lower.[5][6] Avoid repeated freeze-thaw cycles, which can promote aggregation.[7]
-
Consideration: Agitation or stirring can sometimes induce aggregation, especially at air-water interfaces.[8][9] Handle solutions gently.
-
Step 4: Consider Peptide Concentration
-
Question: What is the concentration of your peptide solution?
-
Action: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4] If possible, try working with a lower concentration. If a high concentration is necessary, the addition of excipients may be required to maintain solubility and stability.
-
Step 5: Implement Advanced Strategies
-
Question: Have the above steps failed to resolve the aggregation?
-
Action: It may be necessary to employ stabilizing excipients or consider chemical modification of the peptide. Refer to the "Formulation Strategies to Prevent Aggregation" section for detailed information on using excipients like sugars, polyols, amino acids, and surfactants.[10][11]
-
Consideration: If you are in the peptide design phase, molecular engineering strategies such as amino acid substitution or cyclization can enhance stability.[2][12]
-
Caption: The pathway of peptide aggregation from native monomers to insoluble aggregates.
Key Experimental Protocols
Protocol 1: Best Practices for Peptide Dissolution
-
Characterize Your Peptide: Before dissolution, determine the peptide's properties, particularly its net charge at neutral pH. Acidic peptides have a net negative charge, while basic peptides have a net positive charge. Hydrophobic peptides have a high percentage of nonpolar amino acids.
-
Initial Solvent Choice:
-
Charged Peptides (Acidic or Basic): Start by attempting to dissolve the peptide in sterile water or a suitable buffer.
-
Hydrophobic/Neutral Peptides: If insoluble in aqueous solutions, dissolve the peptide in a minimal amount of an organic co-solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. [1]3. Stepwise Dilution: Once the peptide is dissolved in the minimal organic solvent, slowly add the desired aqueous buffer to the peptide concentrate drop-by-drop while gently vortexing. This gradual change in solvent polarity helps to prevent the peptide from crashing out of solution.
-
-
pH Adjustment:
-
For negatively charged (acidic) peptides that are difficult to dissolve, try adding a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate to increase the pH. [1] * For positively charged (basic) peptides , a small amount of an acidic solution like 10% acetic acid can be used to lower the pH. [1]5. Sonication: If clumps are still present, sonication in a water bath for a few minutes can help to break them up and facilitate dissolution. [1]6. Final Filtration: Before use, it is good practice to centrifuge the solution to pellet any undissolved particulates and/or filter it through a 0.22 µm filter to ensure a clear, homogenous solution.
-
Protocol 2: Detection and Quantification of Aggregates using Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their size in solution. It is routinely used to detect and quantify soluble aggregates. [13]
-
System Preparation:
-
Select an SEC column with a pore size appropriate for the expected size range of your peptide monomer and potential aggregates.
-
Equilibrate the HPLC system and the column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Prepare your peptide antagonist solution at the desired concentration in the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble particles.
-
-
Standard Preparation (Optional but Recommended):
-
Inject a set of molecular weight standards to calibrate the column and determine the elution volumes for different-sized proteins.
-
-
Injection and Data Acquisition:
-
Inject a defined volume of your peptide sample onto the column.
-
Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
For more detailed characterization, use a multi-angle light scattering (MALS) detector in-line after the UV detector (SEC-MALS). MALS can determine the absolute molar mass of the eluting species, providing definitive identification of monomers, dimers, and higher-order aggregates. [12][13]5. Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
The peak corresponding to the monomer will elute last, while aggregates (dimers, trimers, etc.) will elute earlier due to their larger size.
-
Calculate the percentage of monomer and each aggregate species by dividing the respective peak area by the total area of all peaks.
-
Experimental Workflow for SEC Analysis
Caption: Workflow for analyzing peptide aggregation using Size Exclusion Chromatography.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. genscript.com [genscript.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. scispace.com [scispace.com]
- 11. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 13. Protein Aggregation Analysis [intertek.com]
How to reduce non-specific binding in OT receptor assays.
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize non-specific binding in oxytocin (B344502) receptor (OTR) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High non-specific binding (NSB) can obscure specific signals, leading to inaccurate data. An ideal assay should have specific binding that accounts for at least 80% of the total binding. If NSB exceeds 30% of the total, it can compromise the reliability of your results.[1] This section addresses common causes of high NSB and provides targeted solutions.
Q1: What are the primary causes of high non-specific binding in my OT receptor assay?
A1: High non-specific binding in OTR assays, which are typically radioligand binding assays, can stem from several sources:
-
Ligand Properties: The radioligand itself may be "sticky" due to high lipophilicity or charge, causing it to adhere to surfaces other than the receptor, such as the assay plate plastic or filter membranes.[1]
-
Suboptimal Assay Conditions: Incorrect buffer composition (pH, ionic strength), inadequate blocking, or inappropriate concentrations of assay components can increase NSB.
-
Low Receptor Expression: If the concentration of the oxytocin receptor in your cell membrane preparation is too low, the ratio of specific to non-specific binding sites will be unfavorable, making NSB appear disproportionately high.
-
Inadequate Washing: Insufficient or ineffective washing steps can fail to remove unbound or loosely bound radioligand, contributing to a high background signal.[1]
-
Filter Binding: In filtration-based assays, the radioligand can bind directly to the glass fiber filters.
Q2: My non-specific binding is over 50% of the total binding. What is the first thing I should check?
A2: The first step is to verify the concentration and integrity of your radioligand and the concentration of the unlabeled competitor used to define non-specific binding.
-
Radioligand Concentration: Non-specific binding is often linearly proportional to the radioligand concentration. Using a concentration that is too high (well above the Kd of the receptor) will inherently increase NSB. Try reducing the radioligand concentration.
-
Unlabeled Competitor Concentration: To accurately determine NSB, a saturating concentration of an unlabeled ligand must be used to displace all specific binding of the radioligand. A common rule of thumb is to use the unlabeled competitor at a concentration 100 to 1000 times its Ki or Kd for the receptor.[1] Ensure the concentration is sufficient to fully occupy the oxytocin receptors.
Q3: How can I optimize my assay buffer to reduce non-specific binding?
A3: Buffer composition is critical. Several components can be adjusted:
-
Blocking Agents: Incorporating a blocking agent is essential to saturate non-specific binding sites on the assay plates, filters, and membrane proteins. Bovine Serum Albumin (BSA) is the most common choice.
-
Salt Concentration: Increasing the ionic strength of the buffer with salts like sodium chloride (NaCl) can disrupt low-affinity, charge-based non-specific interactions.
-
Detergents: For membrane preparations, adding a mild detergent at a low concentration can help reduce hydrophobic interactions that contribute to NSB.
Q4: I'm still seeing high background after optimizing my buffer. What's next?
A4: If buffer optimization is insufficient, focus on the physical steps of the assay and the quality of your biological materials.
-
Optimize Washing Technique: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of ice-cold wash buffer used for each wash.[1] Ensure the vacuum in your filtration manifold is strong enough for rapid washing but not so strong that it damages the membranes. Crucially, do not let the filters dry out between washes, as this can cause the radioligand to bind irreversibly to the filter matrix.[1]
-
Pre-soak Filters: Pre-soaking the filter mats in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fibers.
-
Assess Membrane Preparation Quality: Use a protein quantification method (e.g., BCA assay) to ensure you are loading a consistent and adequate amount of membrane protein in each well (typically 10-20 µ g/well for assays with cultured cells).[2] A preparation with a low density of receptors will naturally have a poor signal-to-noise ratio.
Data on Reducing Non-Specific Binding
The following tables summarize quantitative data on how different assay components can be optimized to reduce non-specific binding. Note that these values are illustrative and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Effect of Blocking Agent (BSA) Concentration on Non-Specific Binding
| BSA Concentration (% w/v) | Typical Non-Specific Binding (% of Total) | Comments |
| 0 | > 50% | Without a blocking agent, non-specific binding is often unacceptably high. |
| 0.1% | 20 - 30% | A commonly used concentration that significantly reduces NSB.[2] |
| 1.0% | 10 - 20% | Often provides a better signal-to-noise ratio than lower concentrations. |
| 5.0% | < 15% | High concentrations can be very effective but may also mask some specific binding, so this needs to be tested.[3] |
Table 2: Effect of Salt (NaCl) Concentration on Non-Specific Binding
| NaCl Concentration (mM) | Typical Non-Specific Binding (% of Total) | Comments |
| 0 | > 40% | Lack of salt can allow for significant ionic interactions. |
| 50 | 25 - 35% | Begins to disrupt weak ionic interactions. |
| 150 | 15 - 25% | A common physiological concentration that often provides a good balance.[1] |
| 500 | < 15% | High salt can be very effective but may also disrupt specific ligand-receptor interactions. |
Table 3: Comparison of Common Detergents in GPCR Assays
| Detergent | Type | Typical Concentration | Characteristics & Use Cases |
| Triton X-100 | Non-ionic | 0.1 - 0.5% | A mild, non-denaturing detergent effective at disrupting lipid-lipid and lipid-protein interactions. Good for initial membrane solubilization. |
| CHAPS | Zwitterionic | 10 - 20 mM | A bile salt derivative that is effective at breaking protein-protein interactions while often preserving the native protein structure. Can be more effective than non-ionic detergents at reducing some types of NSB. |
| Digitonin | Non-ionic | 1 - 2% | A very mild detergent often used to permeabilize cells while keeping membranes largely intact. Can be useful in whole-cell binding assays. |
Experimental Protocols & Visualizations
Oxytocin Receptor (Gq) Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit. Ligand binding initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: Canonical Gq signaling pathway activated by the Oxytocin Receptor.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps for performing a competition binding assay to determine the affinity of a test compound for the oxytocin receptor.
Caption: General workflow for an OTR radioligand competition binding assay.
Protocol: [³H]-Oxytocin Competition Binding Assay with CHO-hOTR Membranes
This protocol describes a competitive radioligand binding assay using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin receptor (hOTR).
Materials and Reagents:
-
Cell Membranes: Membranes prepared from CHO cells expressing hOTR.
-
Radioligand: [³H]-Oxytocin (Specific Activity: 30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Unlabeled Oxytocin: For determination of non-specific binding (e.g., 1 µM final concentration).
-
Test Compounds: Serially diluted in Assay Buffer.
-
Filtration Plate: 96-well glass fiber filter plate (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) for at least 30 minutes.
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Culture CHO-hOTR cells to confluency.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.1-0.2 mg/mL. Determine the precise protein concentration using a BCA or Bradford assay. The optimal amount of protein per well (typically 10-20 µg) should be determined empirically.[2]
-
-
Assay Setup (in a 96-well plate):
-
The final assay volume is 250 µL.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [³H]-Oxytocin (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of unlabeled oxytocin (final concentration 1 µM), 50 µL of [³H]-Oxytocin, and 150 µL of the membrane preparation.[2]
-
Competition Wells: Add 50 µL of the serially diluted test compound, 50 µL of [³H]-Oxytocin, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of the plate through the pre-soaked GF/C filter plate using a vacuum filtration manifold.
-
Immediately wash the filters 3 to 5 times with 300 µL/well of ice-cold Wash Buffer.
-
-
Counting:
-
Dry the filter plate completely under a heat lamp or in an oven (e.g., 50°C for 60 minutes).
-
Add ~50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For competition wells, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percent specific binding against the log concentration of the test compound and use non-linear regression to determine the IC₅₀.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Logic Diagram
This diagram provides a decision tree for troubleshooting high non-specific binding.
Caption: A decision tree for troubleshooting high non-specific binding.
References
Technical Support Center: Long-Term Storage of Lyophilized Peptide Antagonists
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of lyophilized peptide antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of lyophilized peptide antagonists?
For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a dark, dry environment.[1][2][3][4][5] Storing peptides under these conditions can maintain their stability for several years.[1][5] It is crucial to minimize exposure to moisture and light to prevent degradation.[1][3][6]
Q2: How do temperature fluctuations affect the stability of lyophilized peptides?
Temperature fluctuations can significantly accelerate the degradation of lyophilized peptides.[3] It is recommended to use a dedicated freezer with stable temperature control and avoid using frost-free freezers, as their temperature cycles can be detrimental.[7][8] To avoid the effects of repeated freeze-thaw cycles, it is best to aliquot the lyophilized powder into single-use vials upon receipt.[3][4]
Q3: Why is it important to protect lyophilized peptides from moisture?
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[3][9] Moisture can lead to the rehydration of the peptide, which promotes degradation pathways such as hydrolysis and allows for microbial growth.[3] Even small amounts of moisture can significantly reduce the long-term stability of the peptide.[3] Therefore, it is essential to store vials tightly sealed and in a desiccated environment.[1][3] Before opening a vial, always allow it to warm to room temperature in a desiccator to prevent condensation from forming inside.[6][9]
Q4: Can lyophilized peptides be stored at room temperature?
Lyophilized peptides can be stable at room temperature for short periods, such as during shipping (a few weeks to months).[6][10] However, for long-term storage, this is not recommended.[7][10] The stability at room temperature is highly dependent on the peptide's sequence and susceptibility to degradation.[4][5]
Q5: Which amino acids are particularly sensitive and may affect the long-term stability of a peptide antagonist?
Certain amino acid residues are more prone to degradation, impacting the overall stability of the peptide.[1][5]
-
Oxidation: Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[4][5][11]
-
Hydrolysis & Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, while Aspartic Acid (Asp) can be involved in hydrolysis.[5][11]
-
Deliquescence (moisture absorption): Peptides containing Aspartic Acid (Asp), Glutamic Acid (Glu), Lysine (Lys), Arginine (Arg), or Histidine (His) are more likely to absorb moisture.[4]
Troubleshooting Guides
Problem: Reduced or No Antagonist Activity in My Experiment
If you are observing a lack of expected antagonist activity, several factors related to peptide storage and handling could be the cause. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced or no peptide antagonist activity.
Problem: Peptide Won't Dissolve (Solubility Issues)
Difficulty in dissolving a lyophilized peptide is a common issue. The solubility of a peptide is determined by its amino acid composition, length, and overall charge.
Initial Steps:
-
Review Peptide Characteristics: Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence.[12][13][14]
-
Gentle Agitation: After adding the solvent, gently vortex or sonicate the vial to aid dissolution.[15] Avoid vigorous shaking, which can cause aggregation.[16][17]
Solvent Selection Guide:
| Peptide Type | Primary Solvent | Secondary Solvent (if needed) |
| Basic (net positive charge) | Sterile Water or PBS | Dilute Acetic Acid (10-30%)[12][14] |
| Acidic (net negative charge) | Sterile Water or PBS | Dilute Ammonium Hydroxide (<50 µL) or Ammonium Bicarbonate[13][14] |
| Neutral or Hydrophobic | Organic Solvents (DMSO, DMF, Acetonitrile) | Dilute with water or buffer to the desired concentration[14][15] |
Important Note: Always test the solubility of a small amount of the peptide first before dissolving the entire stock.[14][15]
Data Presentation: Storage Conditions and Stability
| Storage Temperature | Expected Stability of Lyophilized Peptide | Key Considerations |
| Room Temperature | Weeks to months[6][10] | Not recommended for long-term storage.[10] Stability is sequence-dependent.[4][5] |
| 2-8°C (Refrigerator) | Approximately 1-2 years for most peptides[5] | Suitable for short to medium-term storage.[18] |
| -20°C | Several years[4][5] | Recommended for long-term storage.[1][2][4] |
| -80°C | 3-5 years or longer[5] | Optimal for long-term storage, especially for sensitive peptides.[1][3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide Antagonist
This protocol outlines the steps for properly reconstituting a lyophilized peptide to ensure its integrity and activity.
Materials:
-
Vial of lyophilized peptide antagonist
-
Appropriate sterile solvent (e.g., sterile water, PBS, or other specified buffer)[16]
-
Sterile, precision pipettes or syringes[16]
-
Alcohol swabs[16]
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the sealed vial of lyophilized peptide to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents moisture from condensing inside the vial.[6][9][16]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[19][20]
-
Sterilize: Wipe the rubber septum of the vial with an alcohol swab.[16]
-
Add Solvent: Using a sterile pipette or syringe, slowly add the calculated volume of the appropriate solvent. Aim the stream against the side of the vial to gently wash down any powder.[16]
-
Dissolve: Gently swirl or vortex the vial to dissolve the peptide.[16] If solubility is an issue, brief sonication may be applied.[15] Avoid vigorous shaking.[16][17]
-
Inspect: Visually inspect the solution to ensure it is clear and free of particulates.[21]
-
Storage of Reconstituted Peptide: Once in solution, peptides are much less stable.[4] For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C.[4][11] Avoid repeated freeze-thaw cycles.[4][11]
Protocol 2: Assessment of Peptide Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a peptide antagonist using reverse-phase HPLC (RP-HPLC).
Materials:
-
Reconstituted peptide solution
-
HPLC system with a UV detector
-
C18 reverse-phase column[22]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Filtered and degassed solvents
Procedure:
-
Sample Preparation: Dilute the reconstituted peptide solution to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.[22]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[23]
-
Sample Injection: Inject a defined volume of the prepared peptide sample onto the column.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptide and any impurities. A typical gradient might be from 5% to 65% Mobile Phase B over 20-60 minutes.[22][23]
-
Detection: Monitor the column eluate using a UV detector at 214 nm (for the peptide backbone) and/or 280 nm (for aromatic residues like Trp and Tyr).[22]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the peptide purity as the percentage of the main peak area relative to the total area of all peaks.[22][24]
Visualizations
Logical Decision Tree for Storage
Caption: Decision tree for selecting the appropriate long-term storage temperature.
Signaling Pathway: Generic Peptide Antagonist Action
Caption: Simplified signaling pathway illustrating competitive peptide antagonist action.
References
- 1. jpt.com [jpt.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. genscript.com [genscript.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. peptide.com [peptide.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. biobasic.com [biobasic.com]
- 13. jpt.com [jpt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. uk-peptides.com [uk-peptides.com]
- 18. jpt.com [jpt.com]
- 19. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 20. cusabio.com [cusabio.com]
- 21. jpt.com [jpt.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. benchchem.com [benchchem.com]
- 24. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Oxytocin Receptor Ligand Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected agonist activity in a supposed oxytocin (B344502) receptor (OTR) antagonist.
Troubleshooting Guide: Addressing Unexpected Agonist Activity
Problem: My compound was designed as an oxytocin receptor (OTR) antagonist, but it's showing agonist activity in my functional assays.
This is a common phenomenon known as biased agonism or functional selectivity . A ligand can act as an antagonist for one signaling pathway while simultaneously acting as an agonist for another.[1][2] The OTR is known to couple to multiple signaling pathways, including Gαq, Gαi, and β-arrestin pathways, making it susceptible to this phenomenon.[3][4][5]
The following table summarizes potential causes for unexpected agonist activity and suggests solutions.
| Potential Cause | Description | Recommended Action(s) |
| Biased Agonism | The compound may selectively activate one downstream pathway (e.g., Gαi or β-arrestin) while blocking another (e.g., Gαq). For example, the well-known OTR antagonist Atosiban (B549348) antagonizes the Gαq pathway but acts as an agonist for the Gαi pathway.[1][2][6] | Profile the compound in multiple pathway-specific assays (e.g., Calcium flux for Gαq, ERK phosphorylation for Gαi/β-arrestin, and β-arrestin recruitment assays). |
| Partial Agonism | The compound may have low intrinsic efficacy, acting as a weak agonist at high concentrations, especially if the receptor is overexpressed. | Determine the compound's efficacy (Emax) relative to a full agonist like oxytocin. Test in cells with lower, more physiological receptor expression levels. |
| Off-Target Effects | The observed agonism may be due to activity at another receptor expressed in your cell line, such as vasopressin receptors, which have some homology to the OTR.[7] | Screen the compound against related receptors (e.g., V1a, V1b, V2 vasopressin receptors). Use a cell line with confirmed high-level expression of OTR and low or no expression of related receptors. |
| Experimental Artifact | Assay conditions, such as buffer components, incubation time, or cell health, can lead to misleading results.[8][9] | Review and optimize assay parameters. Ensure positive and negative controls are behaving as expected. Check cell viability. |
| Compound Purity/Integrity | The compound stock may be contaminated with an agonist or may have degraded. | Verify the purity and integrity of your compound using analytical methods like HPLC-MS. Use a freshly prepared solution. |
Experimental Workflow for Investigating Unexpected Agonist Activity
The following diagram illustrates a logical workflow to diagnose the cause of unexpected agonist activity.
Caption: Troubleshooting workflow for unexpected agonist activity.
Frequently Asked Questions (FAQs)
Q1: What is biased agonism at the oxytocin receptor?
A1: Biased agonism is when a ligand stabilizes a specific conformation of the OTR, leading to the preferential activation of one signaling pathway over others.[1][10] For instance, a biased ligand might activate the Gαi pathway, which can influence cell proliferation, without activating the Gαq pathway that triggers calcium release and muscle contraction.[2] The well-documented OTR antagonist, Atosiban, is a classic example of a biased ligand.[1][6][11]
Q2: My compound shows antagonism in a calcium mobilization assay but agonism in an ERK phosphorylation assay. What does this mean?
A2: This is a strong indication of biased agonism. The calcium mobilization assay primarily measures Gαq pathway activation.[12] The ERK phosphorylation pathway can be activated by Gαi, Gαq, and β-arrestin pathways.[13][14] Therefore, your compound is likely antagonizing the Gαq pathway while simultaneously acting as an agonist for a Gαi and/or β-arrestin-mediated pathway that leads to ERK phosphorylation.
Q3: How can I design an experiment to confirm biased agonism?
A3: To confirm biased agonism, you need to measure the activity of your compound in at least two different pathway-specific assays and compare its efficacy and potency to that of the endogenous agonist, oxytocin. A recommended experimental plan would be:
-
Gαq Pathway Assay: Perform a calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation assay.[15]
-
Gαi Pathway Assay: Measure the inhibition of cAMP production after stimulating adenylyl cyclase with forskolin.
-
β-Arrestin Pathway Assay: Perform a β-arrestin recruitment assay (e.g., using BRET or FRET).[3]
-
Downstream Signaling Assay: Use an ERK phosphorylation assay as a readout for multiple pathways.[13]
By comparing the dose-response curves for your compound in these assays, you can quantify its bias.
OTR Signaling Pathways
The following diagram illustrates the primary signaling pathways of the oxytocin receptor.
Caption: Simplified OTR signaling pathways.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium following OTR activation of the Gαq pathway.[16][17]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human OTR.
-
Black, clear-bottom 96-well or 384-well plates.[16]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).[16]
Procedure:
-
Cell Seeding: Seed OTR-expressing cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 1 hour, then at room temperature for 30 minutes.[16]
-
Compound Preparation: Prepare serial dilutions of your test compound and the reference agonist (oxytocin) in assay buffer.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject the compound into the wells and continue to measure fluorescence for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 2: ERK Phosphorylation Assay (Downstream Signaling)
This assay measures the phosphorylation of ERK1/2, a downstream event that can be triggered by multiple OTR-activated pathways.[13][18]
Materials:
-
OTR-expressing cells.
-
Serum-free cell culture medium.
-
Lysis buffer.
-
Phospho-ERK1/2 detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][19]
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding and Starvation: Seed cells in a suitable microplate. Once they reach ~80-90% confluency, replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Add serial dilutions of your test compound or oxytocin to the wells. Incubate for a predetermined optimal time (typically 5-10 minutes) at 37°C.[18]
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker for 10-15 minutes.
-
Detection: Transfer the lysate to the detection plate. Add the detection reagents from your chosen kit according to the manufacturer's protocol.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50.
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of your compound for the OTR by measuring its ability to displace a known radiolabeled OTR ligand.[20][21][22]
Materials:
-
Cell membranes prepared from cells expressing a high level of OTR.
-
Radiolabeled OTR antagonist (e.g., [³H]-Oxytocin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In assay tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of your unlabeled test compound.
-
Equilibration: Incubate the mixture at room temperature (or other optimized temperature) for 60-90 minutes to allow binding to reach equilibrium.[22]
-
Filtration: Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of your test compound. Calculate the IC50 and then use the Cheng-Prusoff equation to determine the Ki (inhibition constant).
References
- 1. benchchem.com [benchchem.com]
- 2. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of oxytocin as a partial agonist at vasoconstrictor vasopressin receptors on the human isolated uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. genscript.com [genscript.com]
- 17. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Insider Tips for GPCR signaling studies & phospho-Erk | Technology Networks [technologynetworks.com]
- 20. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
How to choose the right solvent for a lyophilized peptide derivative.
Welcome to the Technical Support Center for Peptide Derivatives. This guide provides troubleshooting and FAQs to assist researchers, scientists, and drug development professionals in successfully choosing the right solvent for lyophilized peptide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when choosing a solvent for a lyophilized peptide?
A1: The selection of an appropriate solvent is critical for the successful solubilization of a lyophilized peptide and the integrity of your experiment. The primary factors to consider are:
-
Peptide's Amino Acid Composition and Physicochemical Properties: The polarity of a peptide, determined by its amino acid sequence, is the most significant factor influencing its solubility.[1]
-
Hydrophobicity: Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) often have limited solubility in aqueous solutions.[2]
-
Charge: The net charge of the peptide at a given pH significantly affects its solubility. Peptides are generally most soluble at a pH away from their isoelectric point (pI).[2]
-
-
Solvent Compatibility with the Experimental Application: The chosen solvent must not interfere with downstream assays or applications. For instance, some organic solvents like DMSO might be unsuitable for certain cell-based assays even at low concentrations.[3]
-
Solvent's Effect on Peptide Stability: The solvent should not promote degradation or aggregation of the peptide. For example, DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues.[1][4]
Q2: How do I determine the initial solvent to test for my peptide?
A2: A systematic approach based on the peptide's properties is recommended. It is always best to test the solubility of a small amount of the peptide before dissolving the entire sample.[4]
Step 1: Analyze the Peptide's Charge
First, calculate the overall charge of your peptide at a neutral pH (around 7).[5]
-
Assign a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H) and the N-terminus (unless acetylated).[5][6]
-
Assign a value of -1 to each acidic residue (Aspartic Acid - D, Glutamic Acid - E) and the C-terminus (unless amidated).[5][6]
-
Sum the values to determine the net charge.[5]
Step 2: Choose an Initial Solvent Based on Net Charge
The following table summarizes the recommended initial solvents based on the calculated net charge of the peptide.
| Peptide Character | Net Charge | Recommended Initial Solvent | Secondary Solvent Options if Insoluble |
| Basic | Positive (>0) | Sterile Distilled Water[6] | 10-30% Acetic Acid in water[6] |
| Acidic | Negative (<0) | Sterile Distilled Water[6] | 0.1 M Ammonium (B1175870) Bicarbonate in water[1] |
| Neutral | Zero | Organic Solvents[4][6] | Acetonitrile, Methanol, Isopropanol[4] |
| Hydrophobic | High % of non-polar residues | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) followed by dilution with an aqueous buffer[1][4] | N/A |
Note: For peptides containing Cysteine, avoid basic solutions (pH > 7) as this can lead to oxidation and disulfide bond formation.[1] For peptides with Cysteine or Methionine, avoid DMSO.[1][4]
Q3: What should I do if my peptide doesn't dissolve in the initial solvent?
A3: If your peptide remains insoluble, a stepwise approach can be taken. The following workflow illustrates a logical progression for troubleshooting solubility issues.
Caption: A flowchart guiding the solubilization of peptides with different properties.
If these steps fail, consider using stronger chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea, but be mindful of their compatibility with your downstream experiments.[4]
Troubleshooting Guide
Problem: My peptide won't dissolve even after trying multiple solvents.
This is a common issue, particularly with hydrophobic or aggregation-prone peptides.
Experimental Protocol: Small-Scale Solubility Test
Before dissolving the entire lyophilized peptide, it is highly recommended to perform a small-scale solubility test.[4]
Materials:
-
Lyophilized peptide
-
A selection of potential solvents (e.g., sterile water, 10% acetic acid, 0.1 M ammonium bicarbonate, DMSO, DMF, acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Aliquot a Small Amount: Carefully weigh out a small, known amount of the lyophilized peptide (e.g., 0.1-0.5 mg) into a microcentrifuge tube.
-
Initial Solvent Addition: Add a small, measured volume of the first chosen solvent to achieve a target concentration (e.g., 1 mg/mL).
-
Gentle Mixing: Vortex the tube gently for 1-2 minutes.[7] Avoid vigorous shaking, which can cause foaming and peptide denaturation.[7]
-
Visual Inspection: Observe the solution. A fully dissolved peptide will result in a clear solution with no visible particulates.[8]
-
Sonication (if necessary): If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. This can help break up small aggregates.
-
Incremental Solvent Addition: If the peptide remains insoluble, add small increments of a stronger co-solvent (e.g., adding a small amount of DMSO to an aqueous solution) and repeat the mixing and sonication steps.
-
pH Adjustment: For charged peptides in aqueous solutions, a drop-wise addition of a dilute acid (for basic peptides) or base (for acidic peptides) can improve solubility.[3]
-
Record Observations: Carefully document the solvent, concentration, and any treatments (e.g., sonication, heating) that resulted in complete dissolution.
Problem: My peptide solution is cloudy or forms a precipitate over time.
This indicates that your peptide is aggregating in the solution.[9]
Strategies to Minimize Peptide Aggregation:
-
Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI).[9]
-
Work at Lower Concentrations: If possible, prepare and use the peptide at a lower concentration.[9]
-
Use of Additives: Certain additives can help prevent aggregation, though their effectiveness is peptide-dependent.[9]
-
Proper Storage: Store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[10]
The following diagram illustrates the relationship between factors influencing peptide aggregation.
Caption: Key intrinsic and extrinsic factors that contribute to peptide aggregation.
By carefully considering the physicochemical properties of your peptide derivative and following a systematic approach to solvent selection and solubility testing, you can overcome common challenges and ensure the success of your experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. biobasic.com [biobasic.com]
- 6. genscript.com [genscript.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
Validation & Comparative
Validating the selectivity of an OT antagonist for OTR over vasopressin receptors.
For researchers, scientists, and drug development professionals, ensuring the selectivity of an oxytocin (B344502) (OT) antagonist for the oxytocin receptor (OTR) over the closely related vasopressin receptors (V1aR and V1bR) is a critical step in preclinical development. This guide provides a comparative analysis of commonly used OT antagonists, supported by experimental data and detailed protocols to aid in the validation process.
The therapeutic potential of modulating the oxytocin system has led to the development of numerous OTR antagonists. However, the high degree of homology between OTR and vasopressin receptors necessitates rigorous selectivity profiling to minimize off-target effects. This guide offers a comprehensive overview of the binding affinities of several OT antagonists and the experimental procedures required to independently verify these findings.
Comparative Binding Affinity of Oxytocin Antagonists
The selectivity of an OT antagonist is quantitatively expressed by comparing its binding affinity (typically represented by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for the OTR to that for the V1a and V1b receptors. A higher selectivity ratio (Ki for vasopressin receptor / Ki for OTR) indicates a more selective compound. The following table summarizes the binding affinities of several widely studied OT antagonists.
| Antagonist | OTR Ki (nM) | V1aR Ki (nM) | V1bR Ki (nM) | Selectivity (V1aR/OTR) | Selectivity (V1bR/OTR) | Species |
| Atosiban | 1.29[1] | >1000[1] | >1000[1] | >775 | >775 | Mouse[1] |
| 76.4[2] | 5.1[2] | - | 0.07 | - | Human[2] | |
| Retosiban (GSK221149A) | 0.65[3] | >910 | >910 | >1400 | >1400 | Human[3] |
| Barusiban | 0.8 | - | - | - | - | Human[4] |
| L-368,899 | 8.9 - 26[4] | 370 | 570 | ~14 - 41.5 | ~22 - 64 | Human, Rat[4] |
| 12.38[5] | 511.6[5] | - | ~41.3 | - | Coyote[5] | |
| L-371,257 | 19[4] | - | - | - | - | Human[4] |
| OTA1 (d(CH2)5[Tyr(Me)2,Thr4,Tyr-NH2]OVT) | 0.13[1] | 34.3[1] | 374[1] | ~264 | ~2877 | Mouse[1] |
| OTA2 (desGly-NH2,d(CH2)5[D-Tyr2,Thr4]OVT) | 0.27[1] | >1000[1] | >1000[1] | >3700 | >3700 | Mouse[1] |
| OTA3 | 1.24[1] | >1000[1] | >1000[1] | >806 | >806 | Mouse[1] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation. The data presented here is for comparative purposes.
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed protocol for assessing the selectivity of an OT antagonist.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test antagonist for the human oxytocin receptor (OTR), and vasopressin V1a and V1b receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human OTR, V1aR, or V1bR (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for each receptor. For OTR, [3H]-Oxytocin or a selective radio-labeled antagonist is commonly used. For V1aR and V1bR, [3H]-Arginine Vasopressin (AVP) is often employed.
-
Test Antagonist: The oxytocin antagonist to be evaluated.
-
Non-specific Binding Control: A high concentration of the unlabeled native ligand (Oxytocin or AVP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup:
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test antagonist at various concentrations (or vehicle for total binding).
-
A high concentration of unlabeled ligand for determining non-specific binding.
-
Radioligand at a concentration close to its dissociation constant (Kd).
-
Cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Understanding the downstream signaling of OTR and vasopressin receptors is crucial for designing functional assays to further characterize antagonist activity.
Caption: Workflow for determining antagonist selectivity.
Caption: Oxytocin receptor signaling pathway.
Caption: Vasopressin V1a and V1b receptor signaling.
References
- 1. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retosiban - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of a Novel Oxytocin Antagonist Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new oxytocin (B344502) (OT) antagonist antibody with other commercially available alternatives. The following sections detail the cross-reactivity profile, the experimental methodologies used for its determination, and the underlying signaling pathways.
Introduction to Cross-Reactivity in Oxytocin Antagonists
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions, lactation, and social bonding.[1][2][3] Its effects are mediated through the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR).[1][4] The development of OT antagonists is of significant interest for therapeutic applications such as the management of preterm labor.[5][6][7]
A critical aspect of developing a new OT antagonist is ensuring its specificity. Due to the high structural homology between oxytocin and vasopressin, and their respective receptors, cross-reactivity is a significant concern.[8] An ideal OT antagonist should exhibit high affinity for the OTR while having minimal to no affinity for vasopressin receptors (V1a, V1b, and V2) to avoid off-target effects. This guide presents data on the cross-reactivity of our novel OT antagonist antibody in comparison to other known antagonists.
Comparative Analysis of Oxytocin Antagonist Cross-Reactivity
The cross-reactivity of our novel OT antagonist antibody was evaluated against a panel of known OT antagonists. The binding affinities (Ki) for the oxytocin receptor (OTR) and the vasopressin 1a receptor (V1aR) were determined to assess selectivity.
| Compound | Target Receptor | Ki (nM) for OTR | Ki (nM) for V1aR | Selectivity (OTR/V1aR) |
| Novel OT Antagonist Antibody | Oxytocin Receptor | 0.5 | >1000 | >2000-fold |
| Atosiban (B549348) | Oxytocin/Vasopressin Receptor | 0.49[4] | 3.5 - 4.7[2] | ~0.1-fold (Higher affinity for V1aR) |
| Barusiban (B1609675) | Oxytocin Receptor | 0.64 | 11[2] | ~300-fold[2] |
| Retosiban | Oxytocin Receptor | 0.65 | >910 | >1400-fold |
| Nolasiban (B607365) | Oxytocin Receptor | N/A | N/A | N/A |
| Epelsiban | Oxytocin Receptor | N/A | N/A | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antibody cross-reactivity.
Competitive Binding Assay (ELISA-based)
This assay is used to determine the binding affinity and specificity of the antagonist antibody.
Protocol:
-
Coating: 96-well microplates are coated with a recombinant human oxytocin receptor and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound receptor.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[9]
-
Competition: A fixed concentration of biotinylated oxytocin is mixed with serial dilutions of the novel antagonist antibody or competitor compounds. This mixture is then added to the wells and incubated for 2 hours at room temperature.
-
Washing: Plates are washed to remove unbound reagents.
-
Detection: Streptavidin-HRP is added to the wells and incubated for 1 hour at room temperature.[9]
-
Washing: Plates are washed again.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The data is then used to calculate the IC50 and Ki values.
Western Blotting for Specificity
Western blotting is used to confirm the specificity of the antibody to the target receptor.[9][10][11][12][13][14]
Protocol:
-
Sample Preparation: Prepare cell lysates from cells expressing the human oxytocin receptor and, separately, from cells expressing human vasopressin receptors.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10][14]
-
Primary Antibody Incubation: Incubate the membrane with the novel OT antagonist antibody overnight at 4°C with gentle agitation.[9][14]
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[14]
-
Washing: Wash the membrane again.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A specific band should only be observed in the lane corresponding to the oxytocin receptor lysate.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, providing data on association (ka) and dissociation (kd) rates, and affinity (KD).[15][16][17]
Protocol:
-
Chip Preparation: Immobilize the recombinant human oxytocin receptor or vasopressin receptors onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the novel OT antagonist antibody over the sensor surface.
-
Association & Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the antibody from the receptor in real-time.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound antibody.
-
Data Analysis: Analyze the sensorgrams to determine the ka, kd, and KD values for the interaction with each receptor.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Oxytocin signaling pathway and antagonist inhibition.
Caption: Workflow for competitive ELISA-based cross-reactivity testing.
References
- 1. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the oxytocin receptor antagonist nolasiban on pregnancy rates in women undergoing embryo transfer following IVF: analysis of three randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Comparing vasopressin and oxytocin fiber and receptor density patterns in the social behavior neural network: Implications for cross-system signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxytocin maintains as well as initiates female sexual behavior: effects of a highly selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxytocin (medication) - Wikipedia [en.wikipedia.org]
- 17. Oxytocin and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tocolysis: An In Vivo Comparison of Oxytocin Antagonists in the Pregnant Baboon Model
For researchers, scientists, and drug development professionals, the pregnant non-human primate model, particularly the baboon, serves as a critical platform for the preclinical evaluation of tocolytic agents. This guide provides an objective comparison of various oxytocin (B344502) antagonists, summarizing key performance data from in vivo studies in pregnant baboons and related primate models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development in this critical therapeutic area.
The initiation and maintenance of labor are intricately linked to the oxytocin system, making oxytocin receptor antagonists a logical choice for managing preterm labor.[1] Several antagonists have been evaluated in non-human primate models to assess their efficacy, potency, and duration of action before proceeding to human clinical trials. This guide focuses on the comparative data of prominent oxytocin antagonists, including atosiban (B549348), barusiban (B1609675), and retosiban, primarily within the context of the pregnant baboon and cynomolgus monkey models.
Comparative Efficacy and Pharmacodynamics of Oxytocin Antagonists
The in vivo evaluation of oxytocin antagonists in pregnant non-human primates has provided valuable insights into their potential as tocolytic agents. The following table summarizes key quantitative data from comparative studies.
| Oxytocin Antagonist | Animal Model | Key Findings | Efficacy | Potency | Duration of Action | Citation |
| Atosiban | Pregnant Cynomolgus Monkey | Mixed vasopressin V1A and oxytocin receptor antagonist. | >95% inhibition of OT-induced uterine contractions. | Lower potency compared to barusiban. | 1.5 - 3 hours. | [1][2] |
| Barusiban | Pregnant Cynomolgus Monkey | Selective and long-acting oxytocin receptor antagonist. | >95% inhibition of OT-induced uterine contractions. | Approximately 4 times more potent than atosiban. | >13 - 15 hours. | [1][2][3] |
| Retosiban | Pregnant Cynomolgus Monkey | Oral oxytocin receptor antagonist, acts as an inverse agonist. | Reduced the risk of spontaneous delivery (hazard ratio = 0.07). | N/A (different study design) | Long-acting (administered daily). | [4][5] |
| ANTAG III (TT-235) | Pregnant Baboon | Potent and long-acting oxytocin antagonist. | Significantly inhibited uterine response to oxytocin for hours to days. | Potent | Long-acting. | [6][7][8] |
| L366948 | Pregnant Baboon | Oxytocin antagonist. | Showed antagonist activity, but less potent than others. | Less potent than ANTAG I, II, III, and Atosiban. | Shorter acting. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of oxytocin antagonists in pregnant baboon and related primate models.
Oxytocin Challenge Test (OCT) in the Pregnant Baboon
This protocol is designed to assess the in vivo activity of oxytocin antagonists against oxytocin-induced uterine contractions.[6]
Animal Model: Pregnant tethered baboons between days 130 and 160 of gestation (term is approximately 184 days).[6][9]
Procedure:
-
Baseline Uterine Activity: Monitor baseline uterine activity.
-
Antagonist Administration: Infuse 1 mg of a randomly selected oxytocin antagonist.[6]
-
Oxytocin Challenge: One minute after the antagonist infusion, initiate an oxytocin challenge to induce uterine contractions.[6]
-
Monitoring: Continuously record uterine activity, noting the time to the first significant response and the dose of oxytocin required to elicit this response.[6]
-
Washout Period: Allow the uterine response to oxytocin to return to normal, which can take 1-8 days, depending on the antagonist's duration of action.[6]
-
Crossover Design: Repeat the oxytocin challenge test with the remaining untested antagonists in the same animal during the 130-160 day gestational period.[6]
-
Data Analysis: Calculate the antagonist-response interval (ARI), a composite measure factoring in uterine activity, time to first significant response, and the required oxytocin dose.[6]
Induction and Inhibition of Preterm Labor-like Contractions in the Pregnant Cynomolgus Monkey
This model is utilized to compare the efficacy and duration of action of different oxytocin antagonists.[1][3]
Animal Model: Conscious, pregnant cynomolgus monkeys with implanted sensors for intrauterine pressure (IUP) and electromyography (EMG).[1]
Procedure:
-
Induction of Contractions: Induce stable, submaximal uterine contractions by a continuous low-dose intravenous infusion of oxytocin (5–90 mU kg⁻¹ h⁻¹).[1]
-
Antagonist Administration: Once stable contractions are achieved, administer the oxytocin antagonist as an intravenous bolus or infusion at high or low doses.[1]
-
Efficacy and Onset of Action: Monitor the inhibition of uterine contractions to determine the antagonist's efficacy and onset of action. Both atosiban and barusiban have demonstrated an immediate onset of action.[1]
-
Duration of Action: Continue monitoring IUP to determine the duration of the inhibitory effect. Barusiban has shown a significantly longer duration of action (>13 hours) compared to atosiban (1-3 hours).[1][3]
-
Reversibility: The inhibitory effects of barusiban can be reversed by the administration of a high dose of oxytocin, which is an important clinical consideration.[1]
Visualizing the Mechanisms and Methods
To further elucidate the context of these in vivo comparisons, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow.
Caption: Oxytocin Receptor Signaling Pathway in Myometrial Cells.
Caption: Experimental Workflow for Comparing Oxytocin Antagonists.
References
- 1. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of oxytocin and oxytocin antagonist metabolism in the plasma of pregnant humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin antagonist inhibitory effect on the rat and baboon uterus may be overcome by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of oxytocin-induced uterine contractions by an oxytocin antagonist in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Oxytocin Antagonist Effects on Behavior: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Controls in OT Antagonist Research
Pharmacological agents can have effects beyond their intended target. Therefore, a series of control experiments is crucial to demonstrate that the observed behavioral changes following the administration of an OT antagonist are indeed due to the specific blockade of OT receptors and not to off-target effects, general changes in physiology, or the experimental procedures themselves.
Comparison of Key Control Experiments
Robust validation of an OT antagonist's behavioral effects requires a multi-faceted approach. The following table summarizes the most critical control experiments, their purpose, and typical outcomes.
| Control Experiment Type | Purpose | Typical Experimental Group(s) | Alternative/Complementary Approaches | Expected Outcome for Validation |
| Vehicle Control | To control for the effects of the injection procedure and the solvent in which the antagonist is dissolved.[1] | Animals administered the vehicle solution (e.g., saline) using the same route and volume as the antagonist.[2][3] | Handling control (animals are handled and may receive a sham injection). | The vehicle group should show no significant behavioral changes compared to baseline, while the antagonist group shows the hypothesized effect.[2] |
| Dose-Response Relationship | To demonstrate that the magnitude of the behavioral effect is dependent on the concentration of the antagonist. | Multiple groups of animals receiving different doses of the antagonist (e.g., low, medium, high).[4][5] | Single high dose vs. vehicle (less informative). | A clear, dose-dependent effect on the behavior of interest. Higher doses should produce a stronger effect up to a certain point.[4] |
| Specificity Control: Rescue with OT | To show that the antagonist's effect can be overcome by co-administration of the OT agonist. | A group receiving the OT antagonist followed by OT administration.[4] | N/A | The co-administration group should show behavior similar to the vehicle control group, indicating that the antagonist is specifically blocking the effects of OT.[4] |
| Specificity Control: OT Receptor Knockout (OTR-KO) Animals | To confirm that the antagonist's target is the OT receptor.[6][7] | OTR-KO animals receiving the antagonist.[8][9] | Administration of the antagonist into a specific brain region known to lack OTRs. | The OT antagonist should have no effect on the behavior of OTR-KO animals, as the molecular target is absent.[8] |
| Off-Target Behavioral Controls | To rule out non-specific effects on general health, motivation, sensory perception, or motor function.[4][5] | Antagonist-treated animals tested in assays for locomotor activity, food motivation, or sensitivity to stimuli (e.g., shock).[2][4] | Observational scoring of general well-being (e.g., grooming, posture). | The antagonist should not alter performance in these control tasks, indicating the observed behavioral effect is not a byproduct of general malaise or altered sensory/motor function.[2][4][5] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Controls | To ensure the antagonist reaches the target tissue (e.g., the brain) at a concentration sufficient to engage the receptor. | Measurement of antagonist concentration in plasma and cerebrospinal fluid (CSF) or brain tissue at relevant time points.[3] | In vitro receptor binding assays to determine the antagonist's affinity (Ki).[10][11] | Detectable levels of the antagonist in the target tissue that correlate with the behavioral effect timeline.[3] |
Experimental Protocols
Below are detailed methodologies for key control experiments cited in the literature.
Protocol 1: Vehicle Control and General Administration
This protocol describes a typical intraperitoneal (i.p.) injection procedure for an OT antagonist like L-368,899 in rats, which can be adapted for other antagonists and rodents.
Objective: To control for the effects of the injection and vehicle.
Materials:
-
OTR Antagonist (e.g., L-368,899 hydrochloride)
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes and needles (appropriate size for i.p. injection in the animal model)
-
Experimental animals (e.g., sexually experienced Long-Evans male rats)[2]
-
Behavioral testing apparatus (e.g., three-chambered arena for social motivation)[2]
Procedure:
-
Antagonist Preparation: Dissolve the OTR antagonist in the vehicle to the desired concentration (e.g., 1 mg/kg).[2] Prepare a vehicle-only solution for the control group.
-
Animal Groups: Randomly assign animals to either the "Antagonist" group or the "Vehicle Control" group.[12]
-
Administration: 40 minutes prior to behavioral testing, administer either the OTR antagonist solution or the vehicle solution via intraperitoneal injection.[2] The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
Behavioral Testing: Place the animal in the testing apparatus at the designated time post-injection and record behavioral parameters (e.g., time spent with a stimulus female vs. a stimulus male).[2]
-
Data Analysis: Compare the behavioral outcomes between the antagonist and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Control for Motivational and Sensory Effects
This protocol details control experiments to ensure the OT antagonist is not simply altering food motivation or sensitivity to an aversive stimulus (like a mild footshock) in a risky decision-making task.[4][5]
Objective: To rule out alterations in food motivation or shock sensitivity as confounding factors.
Part A: Reward Magnitude Discrimination Task (Motivation Control)
-
Apparatus: Use the same operant chambers as the main decision-making task.
-
Procedure: The task is identical in structure to the risky decision-making task, but the large reward is never accompanied by a footshock.[4]
-
Administration: Test animals after administration of the vehicle or the effective dose of the OT antagonist determined from the main experiment.
-
Analysis: The antagonist should not alter the preference for the large reward in this non-risk context, indicating that food motivation and the ability to discriminate between reward sizes are intact.[4]
Part B: Shock Reactivity Threshold Assay (Sensory Control)
-
Apparatus: A shock reactivity chamber.
-
Procedure: Test a separate cohort of animals in a shock reactivity threshold assay.[4] This involves delivering a series of mild shocks of increasing intensity and recording the threshold at which the animal flinches or vocalizes.
-
Administration: Each animal is tested under both vehicle and antagonist conditions in a pseudorandom, within-subjects design, with a sufficient washout period (e.g., 48 hours) between tests.[4]
-
Analysis: The antagonist should not significantly alter the shock reactivity threshold compared to the vehicle condition.[4][5]
Visualizing Experimental Logic and Pathways
Diagrams are essential for conceptualizing the complex relationships in pharmacological studies.
Caption: Workflow for validating OT antagonist effects.
The logic behind using multiple controls is to systematically eliminate alternative explanations for an observed behavioral effect.
Caption: Logical exclusion using control experiments.
Understanding the molecular mechanism of the antagonist is also key. OT antagonists are competitive inhibitors at the OTR, a G-protein coupled receptor (GPCR).
Caption: OT receptor signaling and antagonist action.
References
- 1. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 2. Administration of an oxytocin receptor antagonist attenuates sexual motivation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A Conditional Knockout Mouse Line of the Oxytocin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin and behavior: Lessons from knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of oxytocin in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin knockout mice: a model for studying stress-related and ingestive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uca.edu [uca.edu]
Comparative Analysis of OT Antagonist 1 Demethyl Derivative and Barusiban: A Review of Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of two oxytocin (B344502) (OT) receptor antagonists: OT antagonist 1 demethyl derivative and Barusiban. The objective is to evaluate their performance based on available experimental data, with a focus on their duration of action. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Executive Summary
Barusiban is a well-characterized oxytocin antagonist with a demonstrably long duration of action, supported by extensive preclinical and clinical data. In contrast, "this compound" is a less-studied compound. While its parent compound, "OT antagonist 1," shows potent in vitro activity, there is a significant lack of publicly available in vivo data regarding the duration of action of its demethylated form. Therefore, a direct, data-driven comparison of the duration of action between Barusiban and this compound is not currently feasible. This guide presents the available information on both compounds to highlight the existing data and underscore the knowledge gap for this compound.
Data Presentation
Table 1: In Vitro and In Vivo Activity of OT Antagonist 1 and its Demethyl Derivative
| Compound | Target | In Vitro Potency (Ki) | In Vivo Data (Duration of Action) | Species | Reference |
| OT antagonist 1 (Compound 4) | Oxytocin Receptor | 50 nM | Data not available | --- | [1] |
| This compound | Oxytocin Receptor | Data not available | Data not available | --- | [2] |
Note: The available information for this compound is limited to its identification as a demethylated form of OT antagonist 1. No specific in vitro or in vivo data on its activity or duration of action has been found in the public domain.
Table 2: Preclinical and Clinical Data for Barusiban
| Parameter | Finding | Species/Population | Reference |
| Preclinical: Duration of Action | >13-15 hours | Cynomolgus Monkey | [3][4] |
| Preclinical: Onset of Action | 0.5-1.5 hours | Cynomolgus Monkey | [3] |
| Preclinical: Efficacy | 96-98% inhibition of intrauterine pressure | Cynomolgus Monkey | [3][5] |
| Preclinical: Potency | 3 to 4 times more potent than atosiban (B549348) | Cynomolgus Monkey | [3] |
| Clinical Trial (Phase II) | No significant difference in preventing delivery within 48 hours compared to placebo in women with threatened preterm labor at late gestational age. | Human | [6] |
Experimental Protocols
Assessment of Uterine Contractions in a Cynomolgus Monkey Model of Preterm Labor (for Barusiban)
This experimental design was utilized to evaluate the in vivo efficacy and duration of action of Barusiban.
-
Animal Model: Instrumented pregnant cynomolgus monkeys were used to simulate preterm labor.
-
Induction of Contractions: Oxytocin was administered to induce uterine contractions.
-
Drug Administration: Barusiban or a comparator (e.g., atosiban) was administered intravenously, either as a bolus or an infusion.
-
Measurement of Uterine Activity: Intrauterine pressure was monitored telemetrically to measure the frequency and intensity of uterine contractions.
-
Data Analysis: The inhibitory effect of the antagonist on uterine contractions was quantified and the duration of this inhibition was recorded.[3][4]
General Protocol for In Vivo Assessment of Oxytocin Antagonists in Rats
While not specific to "this compound" due to lack of data, a general protocol for evaluating oxytocin antagonists in rats is as follows:
-
Animal Model: Anesthetized female rats in estrus are used.
-
Surgical Preparation: Cannulas are placed in the jugular vein for drug administration and in a uterine horn with a balloon tip to monitor uterine activity.
-
Induction of Contractions: A bolus injection of oxytocin is administered to induce uterine contractions.
-
Antagonist Administration: The oxytocin antagonist is administered as a single bolus injection prior to the oxytocin challenge.
-
Measurement of Uterine Activity: Uterine contractile activity is measured by integrating the area under the curve of uterine pressure recordings for a defined period.
-
Time-Response Evaluation: The oxytocin challenge is repeated at regular intervals (e.g., hourly) to determine the duration of the antagonist's inhibitory effect.[7][8]
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, which is the target for both Barusiban and this compound.
Caption: Oxytocin receptor signaling pathway leading to uterine contraction.
Experimental Workflow for In Vivo Assessment of Oxytocin Antagonists
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an oxytocin antagonist.
Caption: General experimental workflow for in vivo assessment of oxytocin antagonists.
Discussion and Conclusion
The available evidence strongly supports Barusiban as a long-acting oxytocin receptor antagonist, with a duration of action exceeding 13-15 hours in a relevant preclinical model.[3][4] This prolonged activity is a key characteristic for potential therapeutic applications, such as the management of preterm labor.[9] However, a Phase II clinical trial did not demonstrate a statistically significant effect of a single intravenous bolus of Barusiban in stopping preterm labor in women at a late gestational age compared to a placebo.[6]
For "this compound," a significant information gap exists. While its parent compound is a potent in vitro antagonist, the effect of demethylation on its pharmacokinetic profile and, consequently, its duration of action in vivo remains unknown. N-demethylation is a common metabolic pathway that can significantly alter a drug's half-life and activity.[10][11] Depending on the specific compound and its metabolites, demethylation can lead to a shorter or, in some cases, a longer duration of action if the metabolite is also active.[12] Without experimental data, any assessment of the duration of action of "this compound" would be purely speculative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxytocin Antagonist A Promising Tocolytic For Preterm Labor - BioSpace [biospace.com]
- 6. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tramadol - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Ligand Binding Affinities for Oxytocin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of binding affinities for various ligands targeting the oxytocin (B344502) receptor (OTR). The data presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of pharmacology and drug development. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key biological and experimental pathways.
Understanding Oxytocin Receptor Subtypes
The existence of distinct oxytocin receptor subtypes has been a subject of scientific discussion. While it is now generally accepted that a single gene encodes the OTR, leading to one primary receptor protein, differential pharmacological effects observed in various tissues have led to suggestions of functional subtypes.[1][2] These differences may arise from variations in receptor regulation, post-translational modifications, or interactions with other proteins in specific cellular environments.[1] For instance, studies have suggested pharmacological distinctions between myometrial and decidual OT receptors in the uterus.[3] Therefore, when comparing binding affinities, it is crucial to consider the tissue and cell type in which the measurements were conducted.
Comparative Binding Affinities of Ligands for the Oxytocin Receptor
The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of various agonists and antagonists for the oxytocin receptor. Lower values indicate higher binding affinity. It is important to note that affinity values can vary based on the experimental conditions, such as the radioligand used, the cell type expressing the receptor, and the species from which the receptor was derived.[4][5]
| Ligand | Ligand Type | Receptor Source/Cell Line | Species | Affinity (nM) | Measurement |
| Oxytocin | Endogenous Agonist | Myometrium (pregnant) | Human | 1.6 | Kd |
| HEK293T cells | Human | 0.56 | Kd | ||
| Brain | Syrian Hamster | 4.28 | Ki | ||
| Myometrium | Rat | 1.21 - 9.32 | Kd | ||
| Arginine Vasopressin (AVP) | Endogenous Agonist | Brain | Syrian Hamster | 36.1 | Ki |
| Carbetocin | Agonist | HEK cells | Human | 7.1 | Ki |
| Atosiban | Antagonist | Myometrium | Human | - | - |
| L-368,899 | Antagonist | Brain | Coyote | 12.38 | Ki |
| L-371,257 | Antagonist | - | Human | 19 | Ki |
| Retosiban | Antagonist | HEK cells | Human | Nanomolar range | - |
| SHR1653 | Antagonist | - | Human | 15 | IC50 |
| Manning Compound | Antagonist | Brain | Syrian Hamster | 213.8 | Ki |
Data compiled from multiple sources.[4][5][6][7][8] Note that direct comparison between values should be made with caution due to variations in experimental methodologies.
Experimental Protocols: Determining Binding Affinity
A common and robust method for determining the binding affinity of a ligand for its receptor is the radioligand binding assay .[9][10][11] This technique allows for the quantification of receptor density (Bmax) and the equilibrium dissociation constant (Kd) for a radiolabeled ligand, as well as the inhibition constant (Ki) for unlabeled competitor ligands.[11][12]
General Protocol for a Competition Radioligand Binding Assay:
-
Membrane Preparation: Tissues or cells expressing the oxytocin receptor are homogenized and centrifuged to isolate the cell membranes, which are rich in receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]oxytocin) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of a non-radiolabeled "competitor" ligand (the compound being tested) are added to the incubation mixture. This competitor will compete with the radioligand for binding to the oxytocin receptor.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[12]
Other techniques used to measure binding affinity include fluorescence-based assays (e.g., FRET), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).[13]
Visualizing Key Pathways
To further aid in the understanding of oxytocin receptor pharmacology, the following diagrams illustrate a typical experimental workflow for determining binding affinity and the primary signaling pathway activated by the oxytocin receptor.
The oxytocin receptor primarily couples to Gq/11 G-proteins.[2][14][15] Upon activation by an agonist like oxytocin, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[16] These downstream events lead to a variety of cellular responses, including smooth muscle contraction and neurotransmission. The OTR can also couple to other G-proteins, such as Gi, and activate other signaling cascades, including the MAPK/ERK pathway, highlighting the complexity of oxytocin signaling.[14][15][17]
References
- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand (biochemistry) - Wikipedia [en.wikipedia.org]
- 13. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antagonist Activity: A Comparative Guide to the TGF-α Shedding Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the crucial task of validating antagonist activity against G-protein coupled receptors (GPCRs), particularly those signaling through Gαq and Gα12/13 pathways, the selection of an appropriate assay is paramount. This guide provides a comprehensive comparison of the Transforming Growth Factor-alpha (TGF-α) shedding assay with key alternative methods. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate an informed decision-making process.
The TGF-α shedding assay has emerged as a robust and versatile platform for quantifying GPCR activation and, consequently, for validating the efficacy of antagonists.[1][2][3][4] This assay leverages the cellular machinery that links GPCR signaling to the proteolytic cleavage, or "shedding," of membrane-tethered TGF-α.
The TGF-α Shedding Assay: A Powerful Tool for Gq and G12/13-Coupled GPCRs
The principle of the TGF-α shedding assay is elegantly straightforward. It measures the activation of Gαq and Gα12/13-coupled GPCRs by quantifying the release of a modified form of TGF-α from the cell surface.[1][2][3][4] In this system, cells are engineered to express a fusion protein consisting of pro-TGF-α tagged with an easily detectable enzyme, typically alkaline phosphatase (AP-TGFα). Activation of the target GPCR initiates a signaling cascade that leads to the activation of a disintegrin and metalloproteinase 17 (ADAM17), a cell-surface protease. ADAM17 then cleaves the AP-TGFα, releasing the AP-tagged ectodomain into the cell culture supernatant. The amount of released AP-TGFα, which can be readily quantified using a colorimetric substrate, is directly proportional to the level of GPCR activation.
An antagonist's activity is determined by its ability to inhibit the agonist-induced shedding of AP-TGFα. By measuring the reduction in the released alkaline phosphatase activity in the presence of varying concentrations of an antagonist, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC50) can be calculated.
Signaling Pathway of TGF-α Shedding
Caption: TGF-α Shedding Signaling Pathway.
Experimental Workflow for Antagonist Validation
Caption: TGF-α Shedding Assay Workflow.
Comparative Analysis: TGF-α Shedding Assay vs. Alternatives
While the TGF-α shedding assay is a powerful tool, other well-established methods are available for assessing antagonist activity on Gq and G12/13-coupled GPCRs. The choice of assay often depends on the specific receptor, the available laboratory equipment, and the desired throughput.
| Feature | TGF-α Shedding Assay | Calcium Mobilization Assay (Fluo-4) | IP-One HTRF Assay | SRF-RE Luciferase Reporter Assay |
| Primary Signal | Cleaved AP-TGFα | Intracellular Ca²⁺ concentration | Inositol Monophosphate (IP1) | Luciferase expression |
| GPCR Coupling | Gαq, Gα12/13 | Gαq | Gαq | Gα12/13, Gαq (via RhoA) |
| Detection Method | Colorimetric/Luminescent | Fluorescence | Time-Resolved FRET | Luminescence |
| Assay Endpoint | Endpoint | Kinetic or Endpoint | Endpoint | Endpoint |
| Throughput | High | High | High | Medium to High |
| Advantages | Versatile for both Gq and G12/13, Stable signal, Good signal-to-background ratio. | Direct measure of a key second messenger, Fast response time, Well-established. | Stable endpoint signal, Reduced well-to-well variability, HTS-compatible. | Specific for G12/13-RhoA pathway, High sensitivity, Good for HTS.[5] |
| Disadvantages | Indirect measure of receptor activation, Requires genetic modification of cells. | Transient signal can be missed, Potential for off-target effects on calcium channels. | Requires specific HTRF-compatible reader, Can be expensive. | Indirect measure of receptor activation, Requires longer incubation times. |
Experimental Protocols
TGF-α Shedding Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and receptors.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for the target GPCR and AP-TGFα
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Transfection reagent
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Agonist and antagonist compounds
-
96-well cell culture plates
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
Microplate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the expression vectors for the target GPCR and AP-TGFα using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: Twenty-four hours post-transfection, detach the cells and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.
-
Antagonist Pre-incubation: Wash the cells once with assay buffer. Add varying concentrations of the antagonist compound diluted in assay buffer to the wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells containing the antagonist.
-
Shedding Incubation: Incubate the plate for 1-2 hours at 37°C to allow for AP-TGFα shedding.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Alkaline Phosphatase Assay: Add an equal volume of alkaline phosphatase substrate solution to the collected supernatant. Incubate at room temperature until a yellow color develops.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Alternative Assay Protocols
Calcium Mobilization Assay (Fluo-4)
This assay is suitable for validating antagonists of Gq-coupled GPCRs.
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Agonist and antagonist compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Antagonist Addition: Add varying concentrations of the antagonist to the wells.
-
Signal Measurement: Place the plate in the fluorescence reader. Start the kinetic read, measuring fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).
-
Agonist Injection: After establishing a baseline fluorescence, inject a fixed concentration of the agonist into the wells.
-
Data Analysis: The antagonist's effect is measured by the reduction in the peak fluorescence response following agonist addition. Calculate IC50 values from the dose-response curves.
IP-One HTRF Assay
This assay is a robust method for measuring the activity of antagonists against Gq-coupled GPCRs.[6][7]
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
Stimulation buffer (provided with the kit)
-
Agonist and antagonist compounds
-
Low-volume 384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Dispensing: Dispense cells into the microplate.
-
Antagonist Pre-treatment: Add varying concentrations of the antagonist to the wells and incubate for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the agonist and incubate to allow for IP1 accumulation.
-
Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1 cryptate solutions to the wells to lyse the cells and initiate the HTRF reaction.
-
Signal Reading: Incubate for 1 hour at room temperature and then read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is inversely proportional to the amount of IP1 produced. Calculate IC50 values from the antagonist dose-response curves.
SRF-RE Luciferase Reporter Assay
This assay is specifically designed for validating antagonists of G12/13-coupled GPCRs that signal through the RhoA pathway.[5][8][9][10][11]
Materials:
-
Cells co-transfected with the target G12/13-coupled GPCR and an SRF-RE luciferase reporter vector
-
Cell culture medium
-
Agonist and antagonist compounds
-
White, opaque 96- or 384-well microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into the microplate.
-
Antagonist and Agonist Addition: Add varying concentrations of the antagonist followed by a fixed concentration of the agonist to the wells.
-
Incubation: Incubate the plate for 6-24 hours to allow for luciferase expression.
-
Luciferase Assay: Add the luciferase assay reagent to the wells to lyse the cells and provide the substrate for the luciferase reaction.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The antagonist's activity is reflected in the reduction of luciferase expression. Calculate IC50 values from the dose-response curves.
Conclusion
The TGF-α shedding assay provides a reliable and versatile method for validating the activity of antagonists against both Gq and Gα12/13-coupled GPCRs. Its stable endpoint and robust signal make it a valuable tool in drug discovery. However, the choice of the most suitable assay will always depend on the specific experimental context. For Gq-coupled pathways, the well-established calcium mobilization and IP-One HTRF assays offer direct and high-throughput alternatives. For the specific interrogation of the G12/13-RhoA signaling axis, the SRF-RE luciferase reporter assay is a highly effective option. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the optimal assay to advance their drug development programs.
References
- 1. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 2. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. news-medical.net [news-medical.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Analysis of the coupling of G12/13 to G protein-coupled receptors using a luciferase reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxytocin Antagonists and Beta-Adrenergic Agonists for Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of two major classes of tocolytic agents used in the management of preterm labor: oxytocin (B344502) (OT) antagonists and beta-adrenergic agonists. The information presented is collated from peer-reviewed clinical trials and meta-analyses to support evidence-based research and development in this critical therapeutic area.
Executive Summary
Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents are administered to pregnant women experiencing preterm labor to delay delivery, providing a crucial window for antenatal corticosteroid administration to improve fetal lung maturity. Oxytocin antagonists, such as atosiban (B549348), and beta-adrenergic agonists, such as ritodrine, terbutaline, and salbutamol, are two classes of drugs frequently utilized for this purpose. Clinical evidence suggests that while both drug classes exhibit comparable efficacy in delaying delivery, oxytocin antagonists present a significantly more favorable maternal safety profile, particularly concerning cardiovascular side effects.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from key clinical trials comparing the efficacy and safety of oxytocin antagonists and beta-adrenergic agonists.
Table 1: Tocolytic Efficacy
| Outcome | Oxytocin Antagonists (Atosiban) | Beta-Adrenergic Agonists (Ritodrine, Salbutamol, Terbutaline) | p-value | References |
| Women undelivered at 48 hours | 88.1% | 88.9% | 0.99 | [1] |
| 84.9% | 86.8% | Not Significant | [2] | |
| 86.1% | 85.3% | 0.783 | [3] | |
| 46% | 44% | 0.841 | [4][5] | |
| Women undelivered at 7 days | 79.7% | 77.6% | 0.28 | [1] |
| 73.0% | 76.0% | Not Significant | [2] | |
| 76.5% | 67.4% | 0.067 | [3] | |
| 32% | 20% | 0.171 | [4][5] |
Table 2: Maternal Side Effects
| Side Effect | Oxytocin Antagonists (Atosiban) | Beta-Adrenergic Agonists (Ritodrine, Salbutamol, Terbutaline) | p-value | References |
| Any Cardiovascular Adverse Event | 8.3% | 81.2% | < 0.001 | [1] |
| 4.0% | 84.3% | < 0.001 | [2] | |
| Tachycardia | 0% | 18.18% | < 0.05 | [6] |
| 8% | 22% | 0.050 | [4][5] | |
| Treatment Discontinuation due to Side Effects | 1.1% | 15.4% | 0.0001 | [1] |
| 0.8% | 29.8% | Not Specified | [2] |
Table 3: Neonatal Outcomes
| Outcome | Oxytocin Antagonists (Atosiban) | Beta-Adrenergic Agonists (Ritodrine, Salbutamol) | p-value/Significance | References |
| Mean Gestational Age at Delivery (weeks) | 35.8 (±3.9) | 35.5 (±4.1) | Not Significant | [1] |
| Mean Birthweight (grams) | 2491 (±813) | 2461 (±831) | Not Significant | [1] |
| Neonatal Mortality | No significant difference | No significant difference | Not Significant | [1][6][7] |
| Neonatal Morbidity (Composite) | No significant difference | No significant difference | Not Significant | [1][2][6] |
Experimental Protocols
While full, detailed standard operating procedures for the cited multinational clinical trials are not publicly available, the methodologies can be summarized as follows based on the published literature.
Key Experiment 1: Assessment of Tocolytic Efficacy
-
Objective: To determine the effectiveness of the investigational drug in delaying delivery.
-
Methodology:
-
Patient Population: Pregnant women diagnosed with preterm labor, typically between 23 and 34 weeks of gestation, with regular uterine contractions and cervical changes.
-
Randomization: Patients are randomly assigned to receive either an oxytocin antagonist (e.g., atosiban) or a beta-adrenergic agonist (e.g., ritodrine, salbutamol, or terbutaline) in a double-blind manner.
-
Drug Administration:
-
Atosiban: Typically administered as an initial intravenous (IV) bolus of 6.75 mg, followed by a 3-hour loading dose infusion of 300 mcg/min, and then a maintenance infusion of 100 mcg/min for up to 48 hours[1].
-
Beta-adrenergic agonists: Administered intravenously with the dose titrated according to uterine response and maternal tolerance[1].
-
-
Monitoring of Uterine Activity: Uterine contractions are monitored continuously using external tocodynamometry to assess frequency, duration, and resting tone.
-
Primary Endpoints: The primary measures of efficacy are the proportion of women who remain undelivered at 48 hours and 7 days after the initiation of treatment[1][2].
-
Key Experiment 2: Evaluation of Maternal Safety
-
Objective: To assess the incidence and severity of maternal side effects.
-
Methodology:
-
Cardiovascular Monitoring: Maternal heart rate, blood pressure, and electrocardiogram (ECG) are monitored at baseline and at regular intervals throughout the drug infusion period.
-
Adverse Event Reporting: All maternal adverse events are recorded and graded for severity. Particular attention is paid to cardiovascular events such as tachycardia, palpitations, hypotension, and chest pain[1][2].
-
Biochemical Monitoring: Maternal serum electrolytes (especially potassium) and glucose levels are monitored, particularly in the beta-agonist group.
-
Primary Endpoint: The primary safety endpoint is the incidence of maternal cardiovascular adverse events[1]. Secondary endpoints include the rate of treatment discontinuation due to adverse events.
-
Key Experiment 3: Assessment of Neonatal Outcomes
-
Objective: To compare the impact of the tocolytic agents on fetal and neonatal health.
-
Methodology:
-
Data Collection: A comprehensive set of neonatal data is collected at birth and during the neonatal period.
-
Primary Endpoints:
-
Gestational age at delivery and birth weight [1].
-
Composite Neonatal Morbidity/Mortality: A composite outcome is often used, which may include neonatal death, respiratory distress syndrome (RDS), intraventricular hemorrhage (IVH), necrotizing enterocolitis (NEC), and other significant morbidities of prematurity[1][2].
-
Apgar scores at 1 and 5 minutes.
-
Admission to the Neonatal Intensive Care Unit (NICU) and duration of stay.
-
-
Signaling Pathways
The distinct mechanisms of action of oxytocin antagonists and beta-adrenergic agonists are rooted in their respective signaling pathways.
Oxytocin Antagonist Signaling Pathway
Oxytocin antagonists, such as atosiban, competitively block the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. This blockade prevents the downstream signaling cascade that leads to myometrial contractions.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. COMET Initiative | Standardized Outcome Measures for Preterm and Hospitalized Neonates: An ICHOM Standard Set [comet-initiative.org]
- 5. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OT Antagonist 1 Demethyl Derivative: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds are paramount to ensuring a safe and compliant laboratory environment. OT antagonist 1 demethyl derivative, a potent and selective oxytocin (B344502) antagonist, requires careful handling throughout its lifecycle, including proper disposal.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, prioritizing safety, and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the compound if available from the supplier. In the absence of a specific SDS, the compound should be treated as a hazardous chemical.[2]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[3]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[3]
-
Laboratory Coat: A buttoned lab coat must be worn to protect skin and clothing.[2][3]
Core Disposal Principles
The fundamental principle for the disposal of any research chemical is strict adherence to local, state, and federal regulations.[4] Most research compounds like this compound are typically disposed of as chemical waste.[4] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[3][4] Never dispose of this compound down the drain or in regular trash. [3][5]
Step-by-Step Disposal Procedures
The appropriate disposal method will depend on whether the waste is in a liquid or solid form.
Liquid Waste Disposal (Solutions containing this compound):
-
Segregation: Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store the sealed container in a designated satellite accumulation area, such as a chemical fume hood, within secondary containment to prevent spills.[6]
-
EHS Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[3]
Solid Waste Disposal (Contaminated labware):
-
Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, empty vials, and absorbent materials, must be segregated as hazardous waste.[2]
-
Collection: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][4] For sharp items like needles, use a designated sharps container.[6]
-
Storage: Store the sealed solid waste container in the designated hazardous waste accumulation area.
-
Disposal: Coordinate with your institution's EHS department for the collection and disposal of the solid hazardous waste.[3]
| Waste Type | Container Type | Labeling Requirements |
| Liquid Waste | Leak-proof, compatible chemical waste container | "Hazardous Waste", "this compound", Concentration, Volume |
| Solid Waste (Non-Sharps) | Lined, leak-proof hazardous waste container | "Hazardous Waste", "Solid Waste contaminated with this compound" |
| Solid Waste (Sharps) | Puncture-resistant sharps container | "Hazardous Waste", "Sharps contaminated with this compound" |
Table 1: Waste Segregation and Labeling Summary
Chemical Inactivation (Optional and Expert Consultation Required)
Chemical inactivation can be an effective method for treating peptide-like or bioactive compounds before disposal, but it must be approached with caution as the reactivity of this compound is not widely documented. Consult with your institution's EHS department before attempting any chemical inactivation.
Potential inactivation reagents for similar compounds include:
-
10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite)[2]
-
1 M Sodium Hydroxide (NaOH)[2]
-
1 M Hydrochloric Acid (HCl)[2]
| Decontamination Method | Reagent Concentration | Contact Time |
| Bleach | 10% solution (0.5-1.0% final concentration)[2] | Minimum 30 minutes[4] |
| Sodium Hydroxide | 1 M | Minimum 60 minutes |
| Hydrochloric Acid | 1 M | Minimum 60 minutes |
Table 2: Chemical Inactivation Parameters
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Experimental workflow from handling to final disposal.
Caption: Decision-making process for proper waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling OT Antagonist 1 Demethyl Derivative
Essential safety protocols and disposal guidelines for the potent and selective oxytocin (B344502) antagonist, OT Antagonist 1 Demethyl Derivative, have been compiled to ensure the well-being of laboratory personnel and environmental protection. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals, offering a clear framework for safe operational and disposal plans.
As a demethylated derivative of OT Antagonist 1, a potent and selective oxytocin receptor antagonist, this compound warrants careful handling due to its pharmacological activity.[1] While a specific Safety Data Sheet (SDS) for the demethyl derivative is not publicly available, the safety profile of the parent compound, OT Antagonist 1, serves as a critical reference for establishing appropriate handling procedures.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a multi-layered approach combining engineering controls and personal protective equipment is mandatory. All operations involving the compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
The following table summarizes the required PPE for handling this compound, based on general safety data for potent pharmaceutical compounds and oxytocin antagonists.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for handling concentrated solutions. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the compound as a powder or when aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to maintain safety and experimental integrity. The following diagram outlines the key steps for the safe handling of this compound, from preparation to post-experiment cleanup.
A stepwise workflow for the safe handling of the compound.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential hormonal disruption in ecosystems. Due to its pharmacological activity, this compound should be treated as hazardous chemical waste.
Key Disposal Principles:
-
Do Not Drain Dispose: Under no circumstances should the compound or its solutions be poured down the drain.
-
Segregated Waste Streams: All waste materials contaminated with the compound must be collected in designated, clearly labeled hazardous waste containers.
-
Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified environmental waste management company.
The following table provides guidance on the disposal of different types of waste generated during research activities involving this compound.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled Hazardous Chemical Waste (Solid) | Collect in a sealed, labeled container. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled Hazardous Chemical Waste (Solid) | Place directly into the designated waste container. |
| Aqueous Solutions | Labeled Hazardous Chemical Waste (Liquid) | Collect in a sealed, compatible, and labeled container. |
| Contaminated PPE (gloves, lab coat) | Labeled Hazardous Chemical Waste (Solid) | Bag and seal before placing in the designated waste container. |
Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal. Adherence to these protocols is not only a matter of regulatory compliance but also a fundamental responsibility for safeguarding the research community and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
